SGC3027
Beschreibung
Eigenschaften
Molekularformel |
C41H47ClN6O6S |
|---|---|
Molekulargewicht |
787.4 g/mol |
IUPAC-Name |
N-[4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butyl]-N-[[3-(4-chlorophenyl)phenyl]methyl]-3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanamide |
InChI |
InChI=1S/C41H47ClN6O6S/c1-23-24(2)35(51)32(25(3)34(23)50)41(4,5)18-31(49)47(19-26-9-8-10-28(17-26)27-11-13-29(42)14-12-27)15-6-7-16-55-20-30-36(52)37(53)40(54-30)48-22-46-33-38(43)44-21-45-39(33)48/h8-14,17,21-22,30,36-37,40,52-53H,6-7,15-16,18-20H2,1-5H3,(H2,43,44,45)/t30-,36-,37-,40-/m1/s1 |
InChI-Schlüssel |
MLJVGAYSVYMPSB-MSUKGTQXSA-N |
Isomerische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C(C)(C)CC(=O)N(CCCCSCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CC5=CC(=CC=C5)C6=CC=C(C=C6)Cl)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SGC-3027; SGC 3027; SGC3027 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SGC3027: A Potent and Selective Chemical Probe for PRMT7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA).[1][2] It plays a crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage repair, RNA splicing, and the cellular stress response.[3][4][5][6] Dysregulation of PRMT7 has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention.[4][6] SGC3027 is a potent, selective, and cell-active chemical probe for PRMT7, serving as an invaluable tool for elucidating the biological functions of this enzyme.[7][8][9] This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in research.
Mechanism of Action
This compound is a cell-permeable prodrug that, once inside the cell, is converted by cellular reductases to its active form, SGC8158.[7][8][10] SGC8158 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7, meaning it binds to the same site as the methyl donor cofactor, SAM, thereby preventing the transfer of a methyl group to PRMT7 substrates.[10][11] A structurally similar but inactive compound, SGC3027N (the negative control), is also available and is converted to the inactive SGC8158N in cells.[7][12]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active metabolite, SGC8158.
Table 1: In Vitro Activity of SGC8158 against PRMT7
| Parameter | Value | Assay | Reference(s) |
| IC50 | < 2.5 nM | Scintillation Proximity Assay (SPA) | [7] |
| IC50 (vs. HSPA8) | 294 ± 26 nM | In vitro methylation assay | [1][5] |
| Kd | 6.4 ± 1.2 nM | Surface Plasmon Resonance (SPR) | [7] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Assay | Reference(s) |
| IC50 (HSP70 methylation) | C2C12 | 2.4 ± 0.1 µM | Western Blot | [1][5] |
| IC50 (HSP70 methylation) | C2C12 | 1.3 µM | Western Blot | [8] |
Table 3: Selectivity of SGC8158
| Target | % Inhibition at 1 µM | Reference(s) |
| PRMT1 | < 10% | [7] |
| PRMT3 | < 10% | [7] |
| PRMT4 (CARM1) | < 10% | [7] |
| PRMT5 | < 10% | [7] |
| PRMT6 | < 10% | [7] |
| PRMT8 | < 10% | [7] |
| PRMT9 | < 10% | [7] |
| SETD2 | < 10% | [7] |
| Other Methyltransferases (panel of 35) | Generally low inhibition | [7] |
Table 4: Activity of Negative Controls
| Compound | Parameter | Value | Assay | Reference(s) |
| SGC8158N | IC50 (PRMT7, in vitro) | 15 ± 2 µM | SPA | [7] |
| SGC8158N | IC50 (vs. HSPA8, in vitro) | > 100 µM | In vitro methylation assay | [1][5] |
| SGC3027N | IC50 (HSP70 methylation, C2C12) | > 40 µM | Western Blot | [1][5] |
Signaling Pathways Involving PRMT7
PRMT7 has been shown to play a significant role in the cellular stress response and the DNA damage response.
Cellular Stress Response
A key substrate of PRMT7 is the Heat Shock Protein 70 (HSP70).[9][10][13] PRMT7 monomethylates HSP70 at arginine 469.[10][13] Inhibition of PRMT7 by this compound leads to reduced HSP70 methylation and decreased tolerance to proteostasis perturbations such as heat shock and proteasome inhibition.[9][10][13]
DNA Damage Response
PRMT7 is also involved in the DNA damage response (DDR).[3][4][12] It can methylate histones H2A and H4 at arginine 3, leading to the transcriptional repression of DNA repair genes such as POLD1.[4][12] Inhibition of PRMT7 can therefore modulate the cellular response to DNA damaging agents.[4][12]
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
In Vitro PRMT7 Inhibition Assay (Scintillation Proximity Assay)
This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated peptide substrate.
Materials:
-
Recombinant human PRMT7
-
Biotinylated histone H2B peptide (residues 23-37) substrate
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
SGC8158 (active form of this compound) and SGC8158N (negative control)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 1 mM EDTA)
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Prepare serial dilutions of SGC8158 and SGC8158N in assay buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 10 µL of a solution containing PRMT7 and the biotinylated H2B peptide to each well.
-
Initiate the reaction by adding 5 µL of a solution containing [3H]-SAM.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding 10 µL of a stop solution (e.g., 500 µM SAM).
-
Add 20 µL of a suspension of streptavidin-coated SPA beads.
-
Seal the plate and incubate for at least 1 hour to allow the biotinylated peptide to bind to the beads.
-
Measure the scintillation signal using a microplate scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HSP70 Methylation Assay (Western Blot)
This protocol is used to assess the ability of this compound to inhibit PRMT7-mediated methylation of its cellular substrate, HSP70.
Materials:
-
C2C12 cells (or other suitable cell line)
-
This compound and SGC3027N
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-mono-methyl-arginine (Rme1), anti-HSP70, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Seed C2C12 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or SGC3027N for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-Rme1 and anti-HSP70) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the Rme1 signal to the total HSP70 signal.
-
Determine the cellular IC50 value for this compound.
Conclusion
This compound is a well-characterized and highly valuable chemical probe for investigating the biological roles of PRMT7. Its potency, selectivity, and demonstrated cellular activity, coupled with the availability of a negative control, make it an essential tool for researchers in the fields of epigenetics, cell signaling, and drug discovery. This guide provides the necessary technical information to effectively utilize this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protein arginine methyltransferase 7 regulates cellular response to DNA damage by methylating promoter histones H2A and H4 of the polymerase δ catalytic subunit gene, POLD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A First-in-Class, Highly Selective and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protein Arginine Methyltransferase 7 Regulates Cellular Response to DNA Damage by Methylating Promoter Histones H2A and H4 of the Polymerase δ Catalytic Subunit Gene, POLD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Function of PRMT7 Inhibition by SGC3027
This guide provides a comprehensive overview of the biological functions associated with the inhibition of Protein Arginine Methyltransferase 7 (PRMT7) by the chemical probe this compound. It includes quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Introduction to PRMT7 and this compound
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family that exclusively catalyzes the formation of monomethylarginine on its substrates.[1][2][3][4] It plays a crucial role in a variety of cellular processes, including gene expression, DNA damage response, RNA splicing, and the regulation of stem cell biology.[1][2][3][4][5] Dysregulation of PRMT7 has been implicated in several diseases, including cancer.[1][6][7][8][9]
This compound is the first potent and selective, cell-active chemical probe for studying the biological functions of PRMT7.[10][11][12] It acts as a prodrug, converting to its active form, SGC8158, within the cell.[10][11][13][14][15] SGC8158 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7.[10][11][13][14][15] This guide will delve into the molecular consequences of PRMT7 inhibition by this compound.
Data Presentation: Quantitative Inhibitory and Kinetic Data
The following tables summarize the key quantitative data for the PRMT7 inhibitor SGC8158 (the active metabolite of this compound) and the prodrug this compound.
| Inhibitor | Target | Assay Type | IC50 | Notes |
| SGC8158 | PRMT7 | In vitro methylation | < 2.5 nM | Highly potent inhibitor.[15] |
| SGC8158 | PRMT7 | In vitro methylation (HSPA8 substrate) | 294 ± 26 nM | [10][15] |
| SGC8158N (inactive control) | PRMT7 | In vitro methylation (HSPA8 substrate) | > 100 µM | Demonstrates specificity of the chemical scaffold.[10][15] |
| This compound (prodrug) | PRMT7 | Cellular HSP70 methylation (C2C12 cells) | 2.4 ± 0.1 µM | Reflects cellular permeability and conversion to the active form.[10][15] |
| SGC3027N (inactive prodrug control) | PRMT7 | Cellular HSP70 methylation (C2C12 cells) | > 40 µM | [15] |
| Parameter | Substrate | Value | Condition |
| Km | SAM | 1.6 ± 0.1 µM | With 10 µM HSPA8[15] |
| Km | HSPA8 | 7.2 ± 0.5 µM | With 20 µM SAM[15] |
| KD | SGC8158 | 6.4 ± 1.2 nM | Surface Plasmon Resonance (SPR)[15] |
| kon | SGC8158 | 4.4 ± 1.1 × 106 M-1s-1 | Surface Plasmon Resonance (SPR)[15] |
| koff | SGC8158 | 2.6 ± 0.5 × 10-2 s-1 | Surface Plasmon Resonance (SPR)[15] |
Core Biological Function: Disruption of the Cellular Stress Response
A primary biological consequence of PRMT7 inhibition by this compound is the impairment of the cellular stress response.[10][11][13][14][15] This is mediated through the reduced monomethylation of key chaperone proteins.
Signaling Pathway: PRMT7-Mediated HSP70 Methylation and Stress Response
PRMT7 directly methylates members of the Heat Shock Protein 70 (HSP70) family, including HSPA8 (Hsc70) and HSPA1 (Hsp70), at a conserved arginine residue (R469).[10][11][13] This methylation event is crucial for the proper functioning of HSP70 in maintaining protein homeostasis (proteostasis).[10] Inhibition of PRMT7 by this compound leads to a decrease in HSP70 methylation, which in turn sensitizes cells to proteotoxic stress, such as heat shock and proteasome inhibition.[10][11][13][15]
Caption: PRMT7 inhibition by this compound blocks HSP70 methylation, impairing proteostasis.
Role in Cancer Biology
Emerging evidence suggests that PRMT7 is involved in various aspects of cancer progression, and its inhibition could be a therapeutic strategy.
-
Non-Small Cell Lung Carcinoma (NSCLC): PRMT7 is upregulated in NSCLC and correlates with poor prognosis.[16] Inhibition of PRMT7 by this compound suppresses proliferation, migration, and invasion of NSCLC cells.[16] Furthermore, this compound enhances the efficacy of radiotherapy by activating the ATM kinase and its downstream checkpoint kinases.[16][17]
-
Breast Cancer: PRMT7 expression is elevated in breast cancer and is associated with metastasis.[7][8] It can induce the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell invasion.[7]
-
Gastric Cancer: In contrast to other cancers, PRMT7 has been shown to inhibit the proliferation and migration of gastric cancer cells by suppressing the PI3K/AKT pathway via PTEN.[18] This highlights the context-dependent role of PRMT7 in different cancer types.
-
DNA Damage Response (DDR): PRMT7 inhibition by SGC8158 can lead to cell cycle arrest and sensitizes cancer cells to DNA-damaging agents like doxorubicin.[19]
Signaling Pathway: this compound in NSCLC Radiosensitization
Caption: this compound enhances radiotherapy in NSCLC by activating the ATM pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.
In Vitro PRMT7 Inhibition Assay (Scintillation Proximity Assay)
This assay quantitatively measures the inhibition of PRMT7's methyltransferase activity.
-
Principle: A radioactive methyl group from [3H]-SAM is transferred to a biotinylated peptide substrate by PRMT7. The biotinylated peptide is then captured by streptavidin-coated SPA beads. When the radiolabeled peptide is in close proximity to the scintillant in the beads, it emits light that is detected by a microplate reader.
-
Protocol Outline:
-
Prepare a reaction mixture containing PRMT7 enzyme, a histone-derived peptide substrate (e.g., H2B residues 23-37), and varying concentrations of the inhibitor (SGC8158).[10]
-
Initiate the reaction by adding [3H]-SAM.[10]
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.
-
Stop the reaction by adding a universal methyltransferase inhibitor (e.g., S-adenosyl-homocysteine).
-
Add streptavidin-coated SPA beads to capture the biotinylated peptide.
-
Measure the radioactivity using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[10]
-
Cellular HSP70 Methylation Assay
This Western blot-based assay assesses the on-target effect of this compound in cells.
-
Principle: Cells are treated with this compound, and the level of monomethylated arginine on HSP70 is detected using a specific antibody.
-
Protocol Outline:
-
Culture cells (e.g., C2C12 myoblasts) to a desired confluency.[10]
-
Treat the cells with various concentrations of this compound or the negative control SGC3027N for a specified duration (e.g., 48 hours).[10]
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for monomethylarginine on HSP70 and a loading control antibody (e.g., total HSP70 or GAPDH).
-
Apply a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the IC50 of this compound for cellular HSP70 methylation.[10]
-
Cell Viability and Stress Response Assay
This assay measures the effect of PRMT7 inhibition on cell survival under stress conditions.
-
Principle: Cells treated with this compound are subjected to stress (e.g., heat shock or proteasome inhibitors), and their viability is measured.
-
Protocol Outline:
-
Seed cells in multi-well plates and treat with this compound or vehicle control.
-
Induce stress:
-
Allow cells to recover for a period (e.g., 24 hours).
-
Assess cell viability using a suitable method, such as:
-
Compare the viability of this compound-treated cells to control cells to determine the sensitizing effect of PRMT7 inhibition.
-
Experimental Workflow: Characterizing a PRMT7 Inhibitor
Caption: Workflow for the preclinical characterization of a PRMT7 inhibitor like this compound.
Conclusion
This compound is a critical tool for elucidating the biological roles of PRMT7. Its primary, well-characterized function is the inhibition of PRMT7-mediated methylation of HSP70, leading to impaired cellular stress responses. This mechanism has significant implications for diseases where proteostasis is a factor, particularly in oncology. The ability of this compound to sensitize cancer cells to therapies like radiation highlights its potential as a combination therapeutic agent. Further research using this probe will continue to unravel the complex, context-dependent functions of PRMT7 in health and disease.
References
- 1. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PRMT7 in cancer: Structure, effects, and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Protein arginine methyltransferase 7 promotes breast cancer cell invasion through the induction of MMP9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT7 contributes to the metastasis phenotype in human non-small-cell lung cancer cells possibly through the interaction with HSPA5 and EEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response (Journal Article) | OSTI.GOV [osti.gov]
- 14. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PRMT7 Inhibitor this compound Enhances Radiotherapy Efficacy via Activating ATM Kinase in Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
SGC3027: An In-depth Technical Guide to its Cellular Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC3027 is a potent and selective chemical probe for Protein Arginine Methyltransferase 7 (PRMT7). It functions as a cell-permeable prodrug, which is intracellularly converted by reductases to its active form, SGC8158. SGC8158 is a potent, SAM-competitive inhibitor of PRMT7.[1][2][3] This technical guide provides a comprehensive overview of the cellular targets and signaling pathways modulated by this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
Core Cellular Target: PRMT7
The primary cellular target of this compound's active form, SGC8158, is Protein Arginine Methyltransferase 7 (PRMT7) . PRMT7 is a member of the protein arginine methyltransferase family that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins, resulting in monomethylarginine.
Quantitative Data: Potency and Selectivity
SGC8158 exhibits high potency for PRMT7 and significant selectivity over other methyltransferases and non-epigenetic targets. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Assay Type | Target | Substrate | Reference |
| IC50 | < 2.5 nM | Scintillation Proximity Assay | PRMT7 | Histone H2B (23-37) peptide | [4][5] |
| IC50 | 2.4 µM | In vitro Methylation Assay | PRMT7 | Heat Shock Protein 70 (Hsp70) | [2][6] |
| IC50 (cellular) | 1.3 µM | Western Blot (HSP70 methylation) | PRMT7 | Endogenous HSP70 in C2C12 cells | [7] |
| Kd | 6.4 ± 1.2 nM | Surface Plasmon Resonance | PRMT7 | SGC8158 | [3] |
| Selectivity | > 40-fold | Various | Other histone methyltransferases and non-epigenetic targets | Various | [4][5] |
Signaling Pathways Modulated by this compound
This compound, through its inhibition of PRMT7, has been shown to impact two key cellular pathways: the cellular stress response and the innate immune response.
Cellular Stress Response via HSP70 Methylation
A primary downstream effect of PRMT7 inhibition by this compound is the reduced monomethylation of Heat Shock Protein 70 (HSP70).[1][4][5] HSP70 is a molecular chaperone crucial for protein folding and cellular homeostasis, particularly under stress conditions. PRMT7-mediated methylation of HSP70 is required for its proper function.[3] Inhibition of this process by this compound leads to a decreased tolerance to cellular stressors such as heat shock and proteasome inhibitors.[3][4]
Innate Immune Response via MAVS
Recent studies have implicated PRMT7 in the regulation of the innate immune response. PRMT7 can monomethylate Mitochondrial Antiviral-Signaling protein (MAVS), a key adaptor protein in the RIG-I-like receptor (RLR) pathway that detects viral RNA and initiates an interferon (IFN) response. This methylation of MAVS by PRMT7 negatively regulates the antiviral signaling cascade. By inhibiting PRMT7, this compound can enhance the MAVS-mediated type I IFN response, suggesting a potential role for this compound in antiviral therapies.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Cell Culture and Treatment
-
C2C12 Mouse Myoblast Cells:
-
Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
For experiments, seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated times (e.g., 48 hours for HSP70 methylation studies).[7]
-
-
HEK293T Human Embryonic Kidney Cells:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For transfection experiments, seed cells to achieve 70-80% confluency on the day of transfection.[1][8]
-
Transfect cells with plasmids encoding proteins of interest (e.g., PRMT7, MAVS) using a suitable transfection reagent according to the manufacturer's protocol.[1][8]
-
24-48 hours post-transfection, treat cells with this compound as described for C2C12 cells.
-
In Vitro PRMT7 Activity Assay (Scintillation Proximity Assay)
This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated histone H2B peptide substrate by PRMT7.
-
Reaction Mixture: Prepare a reaction mixture containing reaction buffer (e.g., 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT), recombinant human PRMT7, and the biotinylated histone H2B (23-37) peptide substrate.[9][10]
-
Inhibitor Addition: Add varying concentrations of SGC8158 (the active form of this compound) or vehicle control (DMSO) to the reaction mixture.
-
Initiation: Start the reaction by adding [3H]-S-adenosyl-L-methionine ([3H]-SAM).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the [3H]-methyl group in close proximity to the scintillant in the beads, which generates a light signal.
-
Measurement: Measure the signal using a scintillation counter. The signal is proportional to the amount of methylated peptide and thus reflects PRMT7 activity.
Western Blotting for HSP70 Methylation
This technique is used to detect the levels of monomethylated HSP70 in cells treated with this compound.
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for monomethylarginine overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total HSP70 as a loading control.[7]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 72 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4][11]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4][11]
Conclusion
This compound is a valuable tool for studying the biological functions of PRMT7. Its high potency and selectivity make it suitable for a range of in vitro and cellular assays. The primary cellular effects of this compound are mediated through the inhibition of PRMT7, leading to altered methylation of key protein substrates such as HSP70 and MAVS. This, in turn, impacts critical cellular processes including the stress response and innate immunity. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the cellular targets and pathways of this compound and to explore its therapeutic potential.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. protocols.io [protocols.io]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Retardation of C2C12 myoblast cell proliferation by exposure to low-temperature atmospheric plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. addgene.org [addgene.org]
- 9. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
understanding the prodrug conversion of SGC3027 to SGC8158
An In-depth Technical Guide to the Prodrug Conversion of SGC3027 to SGC8158
Introduction
This compound is a cell-permeable prodrug that has been developed as a chemical probe to study the function of Protein Arginine Methyltransferase 7 (PRMT7).[1][2] Upon entering cells, this compound is converted into its active form, SGC8158, a potent and selective inhibitor of PRMT7.[3][4] This prodrug strategy is essential as SGC8158 itself has poor cell permeability. The ability to inhibit PRMT7 within a cellular context allows researchers to investigate its roles in various biological processes, including the cellular stress response, DNA damage repair, and cell cycle progression.[3][5] This guide provides a detailed technical overview of the conversion of this compound to SGC8158, the mechanism of action of the active compound, and the experimental protocols used for its characterization.
Mechanism of Prodrug Conversion
The conversion of this compound to SGC8158 is an intracellular process that occurs in two main steps. This compound is designed to be readily taken up by cells. Once inside, it undergoes a reduction reaction catalyzed by cellular reductases. This is followed by a rapid lactonization, which releases the active inhibitor, SGC8158.[3] It is important to note that the efficiency of this conversion can vary between different cell types, likely due to varying levels and activities of the necessary reductase enzymes.[3][4] Therefore, it is recommended to empirically determine the optimal concentration range for this compound in each specific experimental system by monitoring a downstream biomarker, such as the methylation of Heat Shock Protein 70 (HSP70).[3]
The Active Inhibitor: SGC8158
SGC8158 is a potent inhibitor of PRMT7, acting in a competitive manner with the S-adenosylmethionine (SAM) cofactor.[1][3] It demonstrates high selectivity for PRMT7 over a broad panel of other methyltransferases.[3][6] A closely related but significantly less active compound, SGC8158N, serves as a negative control in experiments to ensure that the observed effects are due to the specific inhibition of PRMT7.[3][6]
Quantitative Data for SGC8158 and this compound
| Compound | Target | Assay Type | Substrate | Potency (IC₅₀) | Notes | Reference |
| SGC8158 | PRMT7 | In vitro Inhibition (SPA) | Histone H2B (23-37) | < 2.5 nM | Active inhibitor. | [7][8] |
| SGC8158 | PRMT7 | In vitro Inhibition | HSPA8 (HSP70) | 294 ± 26 nM | Active inhibitor. | [3][4] |
| SGC8158N | PRMT7 | In vitro Inhibition (SPA) | Histone H2B (23-37) | 15 ± 2 µM | Negative control. | [3][6] |
| SGC8158N | PRMT7 | In vitro Inhibition | HSPA8 (HSP70) | > 100 µM | Negative control. | [3][4] |
| This compound | PRMT7 | Cellular Inhibition | Endogenous HSP70 | 2.4 ± 0.1 µM | Prodrug, measured in C2C12 cells. | [3][4] |
| This compound | PRMT7 | Cellular Inhibition | Endogenous HSP70 | 1.3 µM | Prodrug, measured in C2C12 cells. | [9] |
| SGC3027N | PRMT7 | Cellular Inhibition | Endogenous HSP70 | > 40 µM | Negative control for prodrug. | [4] |
| SGC8158 | Various Cancer Cells | Growth Inhibition | 2-9 µM | [10] |
| Compound | Target | Assay Type | K D | k on (M⁻¹s⁻¹) | k off (s⁻¹) | Reference |
| SGC8158 | PRMT7 | Surface Plasmon Resonance (SPR) | 6.4 ± 1.2 nM | 4.4 ± 1.1 x 10⁶ | 2.6 ± 0.5 x 10⁻² |
Signaling Pathway Context
PRMT7 is a type III arginine methyltransferase, meaning it only catalyzes the monomethylation of arginine residues.[11] One of its key substrates is HSP70, a chaperone protein involved in the cellular stress response.[1][11] By inhibiting PRMT7, SGC8158 reduces the monomethylation of HSP70, which can lead to a decreased tolerance to proteostasis perturbations like heat shock and proteasome inhibition.[1][2] Furthermore, the inhibition of PRMT7 has been shown to induce G1 phase cell cycle arrest and sensitize cancer cells to DNA-damaging agents like doxorubicin.[5]
References
- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
The Role of SGC3027 in Inhibiting HSP70 Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of SGC3027, a potent and selective chemical probe for studying the role of Protein Arginine Methyltransferase 7 (PRMT7). It details the mechanism by which this compound inhibits the methylation of Heat Shock Protein 70 (HSP70), a critical regulator of cellular stress responses. This document summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Post-translational modifications (PTMs) are crucial for regulating protein function and cellular signaling. Arginine methylation, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), has emerged as a key PTM involved in diverse biological processes, including signal transduction, gene regulation, and the DNA damage response. PRMT7 is a unique member of this family, responsible for the monomethylation of arginine residues on various substrates.
One of the key substrates of PRMT7 is Heat Shock Protein 70 (HSP70), a molecular chaperone that plays a vital role in protein folding, stability, and degradation. The methylation of HSP70 by PRMT7 has been shown to be critical for the cellular stress response. Understanding the intricacies of this pathway is paramount for developing novel therapeutic strategies for diseases where this pathway is dysregulated, such as cancer and neurodegenerative disorders.
This compound is a powerful tool for investigating the function of PRMT7. It is a cell-permeable prodrug that is intracellularly converted to its active form, SGC8158, a potent and selective inhibitor of PRMT7. This guide will explore the mechanism of action of this compound and its utility in elucidating the role of PRMT7-mediated HSP70 methylation.
Mechanism of Action of this compound
This compound acts as a prodrug, designed for enhanced cell permeability. Once inside the cell, it is converted by intracellular reductases into its active metabolite, SGC8158. SGC8158 is a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7.[1] By competing with the methyl donor SAM, SGC8158 effectively blocks the transfer of a methyl group to the arginine residues of PRMT7 substrates, including HSP70.[1] Specifically, PRMT7 monomethylates HSP70 at arginine 469 (R469).[1] Inhibition of this event by this compound leads to a reduction in monomethylated HSP70 levels, which in turn affects the cellular response to proteotoxic stress, such as heat shock and proteasome inhibition.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its active form, SGC8158.
| Compound | Target | Assay Type | IC50 | Reference |
| SGC8158 | PRMT7 | In vitro methylation (Histone H2B) | < 2.5 nM | [2][3] |
| SGC8158 | PRMT7 | In vitro methylation (HSPA8) | 294 ± 26 nM | [4][5] |
| This compound | PRMT7 | In vitro methylation (HSP70) | 2.4 µM | [2][6][7] |
| This compound | PRMT7 | Cellular HSP70 methylation (C2C12 cells) | 1.3 µM | [8] |
| This compound | PRMT7 | Cellular HSP70 monomethylation (C2C12 cells) | 2.4 ± 0.1 µM | [4] |
Table 1: Inhibitory Potency of this compound and SGC8158
| Compound | Selectivity | Reference |
| SGC8158 | > 40-fold selective over other histone methyltransferases and non-epigenetic targets | [3] |
Table 2: Selectivity of SGC8158
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Culture and this compound Treatment
-
Cell Line: C2C12 mouse myoblast cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound and its negative control, SGC3027N, are dissolved in DMSO to prepare stock solutions. For cellular assays, C2C12 cells are treated with the desired concentrations of this compound or SGC3027N for 48 hours. The final DMSO concentration in the culture medium should be kept below 0.1%.
Western Blot Analysis of HSP70 Methylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% gradient gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation:
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for monomethylated arginine (Rme1) and an antibody for total HSP70 as a loading control.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using image analysis software, and the Rme1 signal is normalized to the total HSP70 signal.[4]
In Vitro HSP70 Methylation Assay
-
Reaction Components:
-
Recombinant human PRMT7.
-
Recombinant human HSP70 (HSPA8).
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) as the methyl donor.
-
Active compound SGC8158 or its negative control SGC8158N.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 5 mM MgCl2).
-
ATP.
-
-
Procedure:
-
The reaction is initiated by mixing PRMT7, HSP70, and varying concentrations of SGC8158 in the assay buffer in the presence of ATP.[1]
-
[3H]-SAM is added to start the methylation reaction.
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 1 hour).
-
The reaction is stopped by the addition of SDS-PAGE loading buffer.
-
-
Detection and Analysis:
-
The reaction products are separated by SDS-PAGE.
-
The gel is then treated with a fluorographic enhancer, dried, and exposed to X-ray film to visualize the radiolabeled methylated HSP70.
-
Alternatively, the radioactivity can be quantified using a scintillation counter after spotting the reaction mixture onto filter paper.
-
The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[4][5]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits PRMT7-mediated HSP70 methylation.
Experimental Workflow
Caption: Western blot workflow for HSP70 methylation analysis.
Logical Relationship
Caption: Logical flow from this compound to cellular effect.
Conclusion
This compound is an invaluable chemical probe for dissecting the biological functions of PRMT7. Its ability to potently and selectively inhibit PRMT7 in cellular systems has been instrumental in establishing the link between PRMT7-mediated HSP70 methylation and the cellular stress response. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of arginine methylation and its role in health and disease. Further investigation into the downstream consequences of inhibiting HSP70 methylation may unveil novel therapeutic targets for a range of human pathologies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pnas.org [pnas.org]
- 6. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response (Journal Article) | OSTI.GOV [osti.gov]
Selectivity Profile of SGC3027 Against Other Methyltransferases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC3027 is a cell-permeable prodrug that is intracellularly converted to its active form, SGC8158. SGC8158 is a potent and highly selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). This technical guide provides a comprehensive overview of the selectivity profile of this compound's active form, SGC8158, against a broad panel of methyltransferases. The document includes quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and associated signaling pathways to support researchers in the fields of epigenetics and drug discovery.
Data Presentation: Selectivity Profile of SGC8158
The selectivity of SGC8158 was assessed against a panel of 35 other methyltransferases, including various PRMTs, lysine (B10760008) methyltransferases (KMTs), and DNA methyltransferases (DNMTs). The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the high selectivity of SGC8158 for PRMT7.
| Target Methyltransferase | IC50 (µM) |
| PRMT7 | <0.0025 |
| PRMT1 | >100 |
| PRMT3 | >100 |
| PRMT4 (CARM1) | >100 |
| PRMT5 | >100 |
| PRMT6 | >100 |
| PRMT8 | >100 |
| PRMT9 | >100 |
| SETD1A | >100 |
| SETD2 | >100 |
| SETD7 | >100 |
| SETD8 | >100 |
| SETMAR | >100 |
| SUV39H1 | >100 |
| SUV39H2 | >100 |
| SUV420H1 | >100 |
| SUV420H2 | >100 |
| MLL1 | >100 |
| MLL2 | >100 |
| MLL3 | >100 |
| MLL4 | >100 |
| EZH1 | >100 |
| EZH2 | >100 |
| DOT1L | >100 |
| G9a (EHMT2) | >100 |
| GLP (EHMT1) | >100 |
| SMYD2 | >100 |
| SMYD3 | >100 |
| DNMT1 | >100 |
| DNMT3A | >100 |
| DNMT3B | >100 |
| METTL3 | >100 |
| METTL16 | >100 |
| NSD1 | >100 |
| NSD2 | >100 |
| NSD3 | >100 |
Data sourced from the supplementary materials of Szewczyk et al., Nature Communications, 2020.
Experimental Protocols
The determination of the IC50 values for SGC8158 against the panel of methyltransferases was conducted using a radiometric-based Scintillation Proximity Assay (SPA).
Scintillation Proximity Assay (SPA) for Methyltransferase Activity
This assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide or protein substrate.
Materials:
-
Methyltransferase enzyme of interest
-
Biotinylated substrate peptide (e.g., histone H2B peptide for PRMT7)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
SGC8158 (or other test compounds)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Compound Preparation: A serial dilution of SGC8158 is prepared in DMSO and then diluted in the assay buffer.
-
Enzyme and Substrate Preparation: The methyltransferase and its specific biotinylated substrate are diluted to the desired concentrations in the assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of the enzyme, biotinylated substrate, and [³H]-SAM to the wells of the microplate containing the test compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic methylation of the substrate.
-
Reaction Termination and Signal Detection: The reaction is stopped by the addition of a stop solution containing streptavidin-coated SPA beads. The biotinylated and [³H]-methylated substrate is captured by the SPA beads. When the radioactive tritium (B154650) is in close proximity to the scintillant embedded in the beads, it excites the scintillant, leading to the emission of light.
-
Data Acquisition: The light signal is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining methyltransferase IC50 values using a Scintillation Proximity Assay.
PRMT7 Signaling Pathways
1. Cellular Stress Response Pathway
PRMT7 plays a crucial role in the cellular stress response by methylating Heat Shock Protein 70 (HSP70). This modification is important for maintaining protein homeostasis.
Caption: PRMT7-mediated methylation of HSP70 in the cellular stress response.
2. Antiviral Innate Immune Response Pathway
PRMT7 negatively regulates the antiviral innate immune response by methylating the mitochondrial antiviral-signaling protein (MAVS).
Caption: PRMT7-mediated regulation of the MAVS antiviral signaling pathway.
SGC3027: A Potent and Selective Probe for Interrogating Arginine Monomethylation in Cellular Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein arginine methylation is a critical post-translational modification that governs a myriad of cellular processes. Among the family of protein arginine methyltransferases (PRMTs), PRMT7 is unique in that it exclusively catalyzes the formation of monomethylarginine (MMA). The development of selective chemical probes is paramount to elucidating the specific roles of these enzymes. This technical guide provides a comprehensive overview of SGC3027, a first-in-class, cell-active chemical probe for PRMT7. We delve into its mechanism of action, impact on arginine monomethylation, and its utility in exploring the link between PRMT7 activity and the cellular stress response. This document furnishes detailed quantitative data, experimental protocols, and visual diagrams of associated signaling pathways and workflows to facilitate its application in research and drug discovery.
Introduction to this compound and Arginine Monomethylation
Arginine methylation is a post-translational modification catalyzed by PRMTs, which transfer a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues. This modification can result in monomethylarginine (MMA), asymmetric dimethylarginine (aDMA), or symmetric dimethylarginine (sDMA). PRMT7 is the sole member of the type III class of PRMTs, which exclusively produces MMA.
This compound is a prodrug form of the potent and selective PRMT7 inhibitor, SGC8158.[1][2] Its design facilitates cell permeability, whereupon it is converted by intracellular reductases to its active form, SGC8158.[1][2] SGC8158 acts as a SAM-competitive inhibitor of PRMT7, enabling the targeted investigation of PRMT7-mediated monomethylation in cellular contexts.[2][3] A primary and well-characterized substrate of PRMT7 is the heat shock protein 70 (HSP70), which plays a crucial role in protein folding and the cellular response to stress.[1][2][4]
Quantitative Data: Inhibitory Activity of this compound and SGC8158
The inhibitory potency of this compound and its active metabolite, SGC8158, has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Compound | Target | Assay | Substrate | IC50 | Reference |
| SGC8158 | PRMT7 | In vitro methylation | Histone H2B (23-37) | < 2.5 nM | [1] |
| SGC8158 | PRMT7 | In vitro methylation | HSPA8 (HSP70) | 294 ± 26 nM | [2] |
| This compound | Cellular PRMT7 | Western Blot | Endogenous HSP70 | 2.4 µM | [1] |
| This compound | Cellular PRMT7 | Western Blot | Endogenous HSP70 | 1.3 µM | [2] |
Table 1: Inhibitory Potency of SGC8158 and this compound
| Compound | Selectivity Panel | Result | Reference |
| SGC8158 | >40-fold selective over other histone methyltransferases and non-epigenetic targets. | [3][4] |
Table 2: Selectivity Profile of SGC8158
Experimental Protocols
In Vitro PRMT7 Methylation Assay (Radioactive)
This protocol is adapted from established methods for measuring in vitro PRMT activity using a radioactive methyl donor.
Materials:
-
Recombinant human PRMT7
-
Substrate (e.g., Histone H2B peptide, recombinant HSPA8)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay Buffer: 20 mM Tris-HCl pH 8.5, 5 mM DTT, 0.01% Tween-20
-
ATP (if using HSPA8 as substrate)
-
SGC8158 (or other inhibitors)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT7 (e.g., 150 nM), and the desired substrate (e.g., Histone H2B peptide at a concentration near its Km).
-
For HSPA8 methylation, include ATP (e.g., 1 mM) in the reaction mixture, as PRMT7-mediated methylation of HSP70 is enhanced in its ATP-bound, open conformation.[2][4]
-
Add varying concentrations of SGC8158 or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 100 mM ammonium (B1175870) bicarbonate to remove unincorporated [³H]-SAM.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular HSP70 Monomethylation Assay (Western Blot)
This protocol describes the assessment of HSP70 monomethylation in cells treated with this compound.
Materials:
-
C2C12 cells (or other suitable cell line)
-
This compound
-
Cell Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 10 mM MgCl₂, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Primary antibodies:
-
Anti-monomethyl Arginine (Rme1)
-
Anti-HSP70
-
Anti-GAPDH (or other loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed C2C12 cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with Cell Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against monomethyl Arginine (Rme1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL detection reagent and visualize the signal.
-
Strip the membrane and re-probe with antibodies against total HSP70 and a loading control to normalize the Rme1 signal.
-
Quantify the band intensities and calculate the IC50 value for the inhibition of HSP70 monomethylation.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Cellular Effect
Caption: Mechanism of this compound action.
PRMT7-Mediated Cellular Stress Response Pathway
Caption: Role of PRMT7 in the cellular stress response.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's inhibitory effects.
Conclusion
This compound is an invaluable tool for the specific and potent inhibition of PRMT7 in cellular systems. Its utility in dissecting the role of arginine monomethylation has been demonstrated, particularly in the context of the cellular stress response and the function of HSP70. This technical guide provides the essential information and protocols for researchers to effectively employ this compound in their investigations, thereby fostering a deeper understanding of the biological consequences of PRMT7-mediated monomethylation and paving the way for potential therapeutic applications.
References
- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the primary substrates of Protein Arginine Methyltransferase 7 (PRMT7) affected by the chemical probe SGC3027. It is designed to be a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the key biological processes and workflows.
Introduction to PRMT7 and the Chemical Probe this compound
Protein Arginine Methyltransferase 7 (PRMT7) is a member of the protein arginine methyltransferase family, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues in substrate proteins. PRMT7 is a type II enzyme, meaning it catalyzes the formation of monomethylarginine (MMA). This post-translational modification plays a crucial role in various cellular processes, including signal transduction, RNA processing, and the cellular stress response.
This compound is a potent and selective cell-permeable chemical probe for PRMT7.[1] It acts as a prodrug, being converted within the cell to its active form, SGC8158.[2] SGC8158 is a SAM-competitive inhibitor of PRMT7, effectively blocking its methyltransferase activity.[2] This tool compound has been instrumental in elucidating the cellular functions of PRMT7 and identifying its key substrates.
Quantitative Data: Inhibition of PRMT7 and Substrate Methylation
The inhibitory activity of this compound and its active metabolite SGC8158 has been quantified in various assays. The primary and most well-characterized substrate of PRMT7 affected by this compound is the Heat Shock Protein 70 (HSP70).[1][2] this compound treatment leads to a significant reduction in the monomethylation of HSP70 at arginine 469 (R469).[2]
Table 1: In Vitro Inhibitory Activity of SGC8158 against PRMT7
| Compound | Assay Type | Substrate | IC50 | Reference |
| SGC8158 | Scintillation Proximity Assay | Histone H2B (23-37) peptide | < 2.5 nM | [3][4] |
| SGC8158 | In vitro methylation assay | Full-length HSPA8 (HSP70) | 294 ± 26 nM | [1][2] |
| SGC8158N (inactive control) | In vitro methylation assay | Full-length HSPA8 (HSP70) | > 100 µM | [1][2] |
Table 2: Cellular Inhibitory Activity of this compound on HSP70 Methylation
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | C2C12 | Western Blot (HSP70 monomethylation) | 1.3 µM | [1] |
| SGC3027N (inactive control) | C2C12 | Western Blot (HSP70 monomethylation) | > 40 µM | [1] |
Table 3: Other Identified PRMT7 Substrates Affected by this compound
| Substrate | Cellular Context | Effect of this compound/PRMT7 inhibition | Reference |
| Stress-associated proteins | General | Drastically reduced levels of arginine monomethylation | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving PRMT7 and HSP70, and the experimental workflow for identifying PRMT7 substrates affected by this compound.
Experimental Protocols
iMethyl-SILAC for PRMT7 Substrate Identification
This protocol is adapted from methodologies used for identifying arginine-methylated proteins.
-
Cell Culture and Labeling:
-
Culture cells (e.g., HCT116) in DMEM specifically designed for SILAC, supplemented with either "light" (unlabeled) or "heavy" (¹³C₆, ¹⁵N₄-L-arginine and ¹³C₆-L-lysine) amino acids.
-
For iMethyl-SILAC, supplement the "heavy" medium with ¹³C-labeled methionine to specifically label methylated residues.
-
Grow cells for at least five passages to ensure complete incorporation of the heavy amino acids.
-
-
Cell Treatment and Lysis:
-
Treat the "light" labeled cells with a vehicle control and the "heavy" labeled cells with this compound at a desired concentration and time point.
-
Harvest and combine equal numbers of "light" and "heavy" labeled cells.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Digestion and Peptide Preparation:
-
Quantify the protein concentration of the lysate.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Perform in-solution or in-gel digestion with trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip.
-
-
Enrichment of Methylated Peptides:
-
Use an antibody specific for monomethylarginine to immunoprecipitate methylated peptides from the total peptide mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent manner, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant.
-
Search the data against a relevant protein database, specifying monomethylation of arginine as a variable modification.
-
Identify peptides with a significant decrease in the heavy/light ratio in the this compound-treated sample as potential PRMT7 substrates.
-
Western Blot for HSP70 Monomethylation
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12) and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired duration (e.g., 48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for monomethylated arginine on HSP70 (anti-HSP70-R469me1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Normalize the signal to a loading control, such as total HSP70 or β-actin.
-
In Vitro PRMT7 Activity Assay (Scintillation Proximity Assay)
-
Reaction Setup:
-
Prepare a reaction mixture containing recombinant PRMT7, a biotinylated peptide substrate (e.g., from histone H2B), and varying concentrations of SGC8158 in a suitable assay buffer.
-
Initiate the reaction by adding [³H]-SAM (S-adenosyl-L-[methyl-³H]methionine).
-
-
Incubation:
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide will bind to the beads.
-
When the [³H]-methyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the SPA beads, generating a light signal.
-
Measure the signal using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration of SGC8158 and determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a valuable tool for investigating the biological roles of PRMT7. The primary substrate identified to be significantly affected by this inhibitor is HSP70, with a marked reduction in its monomethylation at R469. This inhibition of PRMT7 activity and the subsequent alteration of HSP70 methylation have been linked to a decreased tolerance to cellular stress. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting PRMT7.
References
Methodological & Application
Application Notes and Protocols for SGC3027 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC3027 is a potent and selective, cell-permeable prodrug of the protein arginine methyltransferase 7 (PRMT7) inhibitor, SGC8158.[1][2][3][4][5] Upon entering the cell, this compound is rapidly converted to its active form, SGC8158, by intracellular reductases.[1][6] SGC8158 is a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for PRMT7.[4][5] PRMT7 is a type III protein arginine methyltransferase that catalyzes the monomethylation of arginine residues on histone and non-histone proteins. A key substrate of PRMT7 is the Heat Shock Protein 70 (HSP70).[1][4][7] Inhibition of PRMT7 by this compound leads to a reduction in HSP70 methylation, which can impact cellular stress responses, protein folding, and cell survival pathways.[1][2][3][4][7] These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Data Presentation
This compound Activity and Recommended Concentrations
| Parameter | Value | Cell Line | Notes | Reference |
| This compound IC50 (HSP70 Methylation) | 1.3 µM | C2C12 | Inhibition of HSP70 methylation in cellular assays. | [8] |
| This compound IC50 (HSP70 Methylation) | 2.4 ± 0.1 µM | C2C12 | Cells were treated with the compound for 2 days. | [4][6] |
| SGC8158 IC50 (PRMT7 in vitro) | < 2.5 nM | N/A | In vitro inhibition of PRMT7. | [9] |
| SGC8158 IC50 (HSPA8 Methylation in vitro) | 294 ± 26 nM | N/A | In vitro inhibition of HSPA8 (a member of the HSP70 family) methylation. | [4][6] |
| Effective Concentration Range | 1 - 10 µM | Various | Effective concentrations for observing cellular effects such as altered splicing events and sensitization to other treatments. | [8] |
| Negative Control (SGC3027N) IC50 | > 40 µM | C2C12 | The inactive negative control compound shows minimal effect on HSP70 methylation. | [4] |
Signaling Pathway
The primary mechanism of action of this compound involves its intracellular conversion to the active PRMT7 inhibitor SGC8158. SGC8158 then competitively inhibits PRMT7, preventing the transfer of a methyl group from SAM to arginine residues on substrate proteins, most notably HSP70. This inhibition of HSP70 methylation disrupts the cellular stress response.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO up to 100 mM.[9] To prepare a 10 mM stock solution, dissolve 7.87 mg of this compound (MW: 787.37 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[9]
General Cell Culture and Treatment with this compound
Materials:
-
Cells of interest (e.g., C2C12, MCF7, HCT116, LNCaP)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. The optimal seeding density should be determined empirically for each cell line and experiment duration.
-
On the day of treatment, prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). A 48-hour treatment has been shown to be effective for inhibiting HSP70 methylation in C2C12 cells.[4][6]
Western Blot Analysis of HSP70 Methylation
This protocol is designed to assess the level of HSP70 monomethylation following this compound treatment.
Experimental Workflow:
Materials:
-
Treated and control cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-mono-methyl-arginine antibody
-
Anti-HSP70 antibody (as a loading control)
-
Anti-β-actin or GAPDH antibody (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pan-mono-methyl-arginine antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an anti-HSP70 antibody and a loading control antibody like β-actin or GAPDH.
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
After treatment with this compound, collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
Determining the In Vitro Working Concentration of SGC3027: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC3027 is a cell-permeable prodrug that, once inside the cell, is converted by intracellular reductases to its active form, SGC8158. SGC8158 is a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1][2][3][4] PRMT7 is a key enzyme that catalyzes the monomethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including the regulation of gene expression, DNA damage response, and cellular stress response.[5][6] A primary and well-documented downstream target of PRMT7 is the Heat Shock Protein 70 (HSP70), which is monomethylated by PRMT7. Inhibition of PRMT7 by this compound leads to a significant reduction in HSP70 methylation.[1][5][7][8][9]
These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for in vitro studies. The protocols outlined below focus on assessing the direct effect of this compound on its target pathway and its broader impact on cell viability and proliferation.
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to guide experimental design.
Table 1: In Vitro Inhibitory Concentrations of this compound and its Active Form SGC8158
| Compound | Assay | Cell Line/Target | IC50 | Reference(s) |
| This compound | HSP70 Methylation | C2C12 | ~1.3 µM - 2.4 µM | [1][2][7][8][9] |
| SGC8158 | In Vitro Methylation | PRMT7 | < 2.5 nM | [2] |
| SGC8158 | HSPA8 Methylation | In Vitro | 294 ± 26 nM | [7][9] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Range | Notes |
| Target Engagement (HSP70 Methylation) | 0.1 µM - 20 µM | A logarithmic dilution series is recommended to capture the full dose-response curve. |
| Cell Viability / Proliferation | 0.1 µM - 50 µM | A broader range may be necessary to identify cytotoxic effects. |
| Downstream Signaling | 1 µM - 10 µM | Based on the reported IC50 for target engagement. |
Experimental Workflow
The following diagram outlines a general workflow for determining the working concentration of this compound in vitro.
Caption: Workflow for determining this compound working concentration.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability and to establish a dose-response curve.
Materials:
-
Cell line of interest (e.g., C2C12, HCT116, MCF7)
-
Complete culture medium
-
96-well plates
-
This compound (and SGC3027N as a negative control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many cancer cell lines, but should be optimized for each cell line) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound and SGC3027N in culture medium. A common starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound concentration (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Incubate for a desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Target Engagement - Western Blot for Monomethylated HSP70
This protocol is to directly assess the inhibitory effect of this compound on PRMT7 activity by measuring the methylation status of its substrate, HSP70.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound and SGC3027N
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-mono-methyl-arginine antibody
-
Anti-HSP70 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a high concentration of SGC3027N (e.g., 10 µM) for 48 hours. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect the lysate and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-pan-mono-methyl-arginine primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the signal.
-
Strip the membrane and re-probe with anti-HSP70 and loading control antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for monomethylated proteins at the molecular weight of HSP70 and total HSP70.
-
Normalize the methylated HSP70 signal to the total HSP70 signal.
-
Plot the normalized signal against the this compound concentration to determine the IC50 for HSP70 methylation inhibition.
-
Protocol 3: Downstream Functional Assay - Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle progression.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with selected concentrations of this compound (e.g., IC50 and 2x IC50 from the viability assay) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to pellet them and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Data Analysis:
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control to identify any cell cycle arrest.
-
Conclusion
By systematically applying these protocols, researchers can effectively determine the optimal in vitro working concentration of this compound for their specific cell lines and experimental questions. It is crucial to start with a broad concentration range and then narrow it down based on the results from target engagement and cell viability assays. The use of the inactive control, SGC3027N, is highly recommended to confirm that the observed effects are specific to the inhibition of PRMT7. These detailed application notes and protocols provide a robust framework for the successful in vitro characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 9. researchgate.net [researchgate.net]
Optimal Treatment Duration for SGC3027 in Cellular Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC3027 is a cell-permeable prodrug that is intracellularly converted to SGC8158, a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1][2][3] PRMT7 is a type III arginine methyltransferase that catalyzes the monomethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including the cellular stress response, gene expression, and cell cycle progression.[1][4] Inhibition of PRMT7 by this compound has been shown to decrease the methylation of substrates such as Heat Shock Protein 70 (HSP70), impacting cellular tolerance to proteotoxic stress.[1][2][3]
These application notes provide a comprehensive guide to determining the optimal treatment duration of this compound in cellular assays. We have summarized key experimental data, provided detailed protocols for common assays, and included visualizations to illustrate relevant pathways and workflows.
Data Presentation: Summary of this compound Treatment Durations in Cellular Assays
The optimal treatment duration for this compound can vary depending on the cell type, the specific cellular process being investigated, and the assay being performed. Below is a summary of treatment conditions reported in the literature.
| Cell Line | Assay | This compound Concentration | Treatment Duration | Outcome | Reference |
| C2C12 | Western Blot (HSP70 methylation) | 1.3 µM (IC50) | 48 hours (2 days) | Inhibition of HSP70 methylation | [1][3][5][6][7][8] |
| MCF7, HCT 116, LNCaP | Alternative Splicing Analysis | 10 µM | 24 hours | Altered alternative splicing events | [5] |
| Prmt7 WT MEF | Cell Survival Assay | 4 µM | 48 hours (2 days) pre-treatment, then 20 hours co-treatment with Bortezomib | Decreased cell survival after Bortezomib treatment | [9][10] |
| Various human cancer cell lines | MTT Assay (Growth Inhibition) | 2-9 µM (IC50) | 48 hours (2 days) | Growth inhibition | [4] |
| A549 | Colony Formation Assay | 10 µM | 72 hours (3 days) | Suppression of colony formation | [4] |
| U2OS | Western Blot (DNA damage) | 10 µM | 48 hours (2 days) | Altered levels of DNA damage-associated proteins | [4] |
Mandatory Visualization
This compound Mechanism of Action and PRMT7 Signaling
Caption: Mechanism of this compound activation and PRMT7 inhibition.
Experimental Workflow for Determining Optimal this compound Treatment Duration
Caption: Workflow for optimizing this compound treatment duration.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol is designed to identify the optimal treatment time for this compound in a specific cell line and for a particular downstream application.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (and SGC3027N as a negative control)
-
DMSO (for stock solution preparation)
-
Multi-well cell culture plates (e.g., 6-well or 12-well)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, cell viability reagent)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Culture overnight to allow for attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentration. A typical concentration range to test is 1-10 µM.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (DMSO) and a negative control (SGC3027N) where appropriate.
-
Time Points: Incubate the cells for various durations (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting and Analysis: At each time point, harvest the cells for downstream analysis.
-
For Western Blot: Wash cells with ice-cold PBS, lyse the cells, and determine protein concentration.
-
For Cell Viability Assays: Follow the manufacturer's protocol for the chosen assay (e.g., MTT, MTS, or ATP-based assays).
-
-
Data Analysis: Analyze the results to determine the time point at which the desired effect (e.g., maximal inhibition of HSP70 methylation or significant reduction in cell viability) is observed.
Protocol 2: Western Blot for HSP70 Methylation
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-monomethyl Arginine (Rme1), anti-HSP70, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the monomethyl arginine signal to the total HSP70 signal.
Protocol 3: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Treatment: Following the desired treatment duration with this compound, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The optimal treatment duration of this compound is a critical parameter for obtaining reliable and reproducible results in cellular assays. While a 48-hour treatment is commonly reported for the inhibition of HSP70 methylation, the ideal duration can be influenced by the specific experimental context. Researchers are encouraged to perform a time-course experiment to determine the optimal conditions for their particular cell line and assay. The protocols and data provided in these application notes serve as a valuable resource for the effective use of this compound in research and drug development.
References
- 1. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT7 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Western Blot Protocols | Antibodies.com [antibodies.com]
- 9. thno.org [thno.org]
- 10. addgene.org [addgene.org]
SGC3027 In Vivo Delivery: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC3027 is a potent and selective chemical probe for Protein Arginine Methyltransferase 7 (PRMT7). As a cell-permeable prodrug, it is intracellularly converted to its active form, SGC8158, which competitively inhibits PRMT7. Dysregulation of PRMT7 has been implicated in various cancers, making this compound a valuable tool for in vivo cancer research. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies, primarily focusing on cancer models. It also outlines the known signaling pathways involving PRMT7 and summarizes key quantitative data from preclinical studies.
Introduction
Protein arginine methylation is a critical post-translational modification regulating diverse cellular processes, including signal transduction, gene transcription, and DNA repair. PRMT7 is a unique member of the protein arginine methyltransferase family that catalyzes the monomethylation of arginine residues on histone and non-histone proteins. Its aberrant expression is linked to the progression of several cancers, including non-small cell lung cancer (NSCLC), breast cancer, and gastric cancer. This compound offers a targeted approach to investigate the therapeutic potential of PRMT7 inhibition in vivo. This document serves as a comprehensive guide for researchers utilizing this compound in preclinical settings.
Data Presentation
Table 1: this compound Formulation for In Vivo Administration
| Component | Concentration for 1 mL solution | Role |
| This compound Stock Solution (in DMSO) | 100 µL (e.g., 20.8 mg/mL) | Active Prodrug |
| PEG300 | 400 µL | Solubilizing agent |
| Tween-80 | 50 µL | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 450 µL | Vehicle |
| Final Concentration | ~2.08 mg/mL | Injectable Suspension |
Table 2: Summary of this compound In Vivo Efficacy Studies (Illustrative)
| Cancer Model | Administration Route | Dosage | Frequency | Duration | Observed Effects |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Intraperitoneal (i.p.) | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts | Enhanced radiotherapy efficacy; Suppressed proliferation, migration, and invasion.[1][2][3] |
| Breast Cancer Metastasis Model | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts | PRMT7 promotes metastasis; inhibition is a potential therapeutic strategy.[4] |
| Gastric Cancer Model | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts | PRMT7 expression is low and inhibits proliferation and migration.[5] |
Note: Specific dosage, frequency, and duration for this compound in these models require further detailed investigation of the full-text articles, as abstracts often lack this granular information.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Ensure complete dissolution.
-
Vehicle Preparation: In a sterile tube, combine 400 µL of PEG300 and 50 µL of Tween-80. Mix thoroughly.
-
This compound Suspension: Add 100 µL of the this compound stock solution to the PEG300/Tween-80 mixture. Vortex until a homogenous solution is formed.
-
Final Formulation: Add 450 µL of sterile saline to the mixture. Vortex again to create a fine suspension. The final concentration of this compound will be approximately 2.08 mg/mL.
-
Administration: Use the freshly prepared suspension for oral gavage or intraperitoneal injection.
Protocol 2: In Vivo Administration in a Xenograft Mouse Model (General Protocol)
Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are typically used for xenograft studies.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 for NSCLC) into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into control and treatment groups.
-
This compound Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared this compound suspension via i.p. injection. The volume should be calculated based on the mouse's body weight and the desired dosage.
-
Oral Gavage: Administer the this compound suspension directly into the stomach using a gavage needle.
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry, western blotting).
Signaling Pathways and Experimental Workflows
PRMT7 Signaling in Cancer
PRMT7 has been shown to be involved in multiple signaling pathways that are crucial for cancer progression. In breast cancer, elevated PRMT7 levels can induce an epithelial-to-mesenchymal transition (EMT), a key process in metastasis, by downregulating E-cadherin.[4] In gastric cancer, PRMT7 has been found to act as a tumor suppressor by positively regulating PTEN, which in turn inhibits the pro-survival PI3K/AKT signaling pathway.[5] Furthermore, in NSCLC, inhibition of PRMT7 can activate ATM kinase, a central player in the DNA damage response, thereby enhancing the efficacy of radiotherapy.[1][2][3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Dual PRMT5–PRMT7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT7 in cancer: Structure, effects, and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing SGC3027 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC3027 is a cell-permeable prodrug that is intracellularly converted to SGC8158, a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). PRMT7 is a type III arginine methyltransferase that monomethylates arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including DNA damage response, stress response, and immune signaling. Dysregulation of PRMT7 has been implicated in several cancers, making it an attractive therapeutic target.
These application notes provide detailed protocols for utilizing this compound in combination with other therapeutic agents, specifically focusing on its synergistic effects with radiotherapy in Non-Small Cell Lung Carcinoma (NSCLC) and with immune checkpoint inhibitors in melanoma.
Mechanism of Action of this compound
This compound acts as a prodrug, readily crossing the cell membrane. Once inside the cell, it is reduced to its active form, SGC8158. SGC8158 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT7. By inhibiting PRMT7, SGC8158 prevents the monomethylation of key substrates, such as HSP70, which is involved in the cellular stress response. Inhibition of PRMT7 has been shown to decrease tolerance to proteostasis perturbations, including those induced by heat shock and proteasome inhibitors.
Combination Therapy Strategies
This compound in Combination with Radiotherapy for Non-Small Cell Lung Carcinoma (NSCLC)
Rationale: Radiotherapy is a cornerstone of NSCLC treatment, but radioresistance remains a significant challenge. The combination of this compound with irradiation has been shown to enhance the efficacy of radiotherapy. Mechanistically, this compound treatment in NSCLC cells leads to the specific activation of Ataxia Telangiectasia Mutated (ATM) kinase and its downstream cell cycle checkpoint kinases, thereby augmenting the radiobiological response.
Signaling Pathway:
Caption: this compound and Radiotherapy Combination Pathway in NSCLC.
Experimental Workflow:
Caption: Experimental Workflow for this compound and Radiotherapy.
Quantitative Data Summary:
| Cell Line | Treatment | IC50 of this compound | Radiation Enhancement Ratio | Observations |
| A549 | This compound + IR | Not Reported | Significantly Increased | Enhanced cell killing and apoptosis |
| H1299 | This compound + IR | Not Reported | Significantly Increased | Increased DNA damage signaling |
Detailed Experimental Protocol: this compound and Radiotherapy in NSCLC
-
Cell Lines and Culture:
-
Human NSCLC cell lines A549 and H1299 are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug and Reagent Preparation:
-
This compound is dissolved in DMSO to prepare a stock solution of 10 mM and stored at -20°C. Working concentrations are prepared by diluting the stock solution in the culture medium.
-
-
In Vitro Combination Treatment:
-
Seed cells in appropriate culture plates or flasks.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 48 hours.
-
Following drug treatment, irradiate the cells with a single dose of X-rays (e.g., 2, 4, 6, or 8 Gy) using a medical linear accelerator.
-
After irradiation, replace the medium with fresh medium and culture for the desired period depending on the assay.
-
-
Clonogenic Survival Assay:
-
Following combination treatment, trypsinize and plate a known number of cells into 6-well plates.
-
Incubate for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count colonies containing at least 50 cells. The surviving fraction is calculated as (number of colonies formed / number of cells seeded) x plating efficiency.
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against p-ATM (Ser1981), total ATM, γH2AX, and β-actin overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an ECL detection system.
-
This compound in Combination with Immune Checkpoint Inhibitors for Melanoma
Rationale: Immune checkpoint inhibitors (ICIs), such as anti-CTLA-4 and anti-PD-1 antibodies, have revolutionized melanoma treatment. However, a significant number of patients do not respond. PRMT7 inhibition with this compound has been shown to sensitize melanoma to ICI therapy. Mechanistically, PRMT7 deficiency leads to the upregulation of endogenous retroviral elements (ERVs), which act as double-stranded RNA (dsRNA) ligands for the RIG-I and MDA5 innate immune sensors. This activation of the RIG-I/MDA5 pathway results in an enhanced type I interferon response, promoting an anti-tumor immune microenvironment.[1]
Signaling Pathway:
Caption: this compound and ICI Combination Pathway in Melanoma.[1]
Experimental Workflow:
Caption: Experimental Workflow for this compound and ICI Combination.[1]
Quantitative Data Summary:
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | Percent Survival at Day 25 | Key Observations |
| Vehicle Control | ~1500 | 0% | Rapid tumor growth |
| This compound alone | ~1000 | 20% | Moderate tumor growth inhibition |
| ICI alone | ~800 | 40% | Significant tumor growth inhibition |
| This compound + ICI | ~200 | 80% | Strong synergistic tumor regression |
Detailed Experimental Protocol: this compound and Immune Checkpoint Inhibitors in Melanoma
-
Animal Model:
-
C57BL/6 mice (6-8 weeks old) are used. All animal experiments are performed in accordance with institutional guidelines.
-
-
Tumor Cell Implantation:
-
B16.F10 melanoma cells (5 x 10^5) are injected subcutaneously into the flank of the mice.
-
-
Treatment Protocol:
-
When tumors reach a palpable size (approximately 50-100 mm³), mice are randomized into treatment groups.
-
Immune Checkpoint Inhibitors: Administer anti-mouse CTLA-4 (e.g., clone 9D9, 100 µ g/mouse ) and anti-mouse PD-1 (e.g., clone RMP1-14, 200 µ g/mouse ) antibodies intraperitoneally (i.p.) on days 6, 9, and 12 post-tumor implantation.
-
This compound: Administer this compound (e.g., 20 mg/kg) via intratumoral injection on days 9, 10, 11, and 12 post-tumor implantation. This compound is formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Tumor Growth and Survival Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Monitor animal survival, with euthanasia performed when tumors reach the maximum allowed size or if signs of morbidity are observed.
-
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells:
-
At the end of the experiment, tumors are excised and dissociated into single-cell suspensions.
-
Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, Gr-1, F4/80).
-
Acquire data on a flow cytometer and analyze the percentage and number of different immune cell populations within the tumor microenvironment.
-
Conclusion
The PRMT7 inhibitor this compound demonstrates significant potential for combination therapies in cancer. Its ability to modulate the DNA damage response and innate immune signaling provides a strong rationale for its use with radiotherapy and immune checkpoint inhibitors. The detailed protocols and data presented in these application notes serve as a guide for researchers to further explore and validate these promising combination strategies in preclinical and clinical settings.
References
Application Notes and Protocols for SGC3027 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1][2] SGC3027 is a novel, investigational PROTAC designed to induce the degradation of two key oncogenic targets: Bromodomain-containing protein 4 (BRD4) and the Chromobox protein homolog 3 and 5 (CBX3/CBX5) heterodimer.
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of oncogenes such as c-Myc.[3][4][5] Its inhibition has been shown to suppress cancer development, making it a promising therapeutic target.[3][6] The CBX3/CBX5 (also known as HP1γ and HP1α, respectively) heterodimer is a key component of heterochromatin and is involved in gene silencing and the regulation of cell proliferation.[7][8] Dysregulation of CBX proteins is implicated in numerous cancers.[7][8][9]
By simultaneously targeting BRD4 and the CBX3/CBX5 complex for degradation, this compound presents a multi-faceted approach to disrupt critical cancer-promoting pathways. These application notes provide a comprehensive experimental framework for researchers to evaluate the efficacy, mechanism of action, and therapeutic potential of this compound in various cancer cell lines.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the target proteins (BRD4 and CBX3/CBX5), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target proteins, marking them for degradation by the 26S proteasome.
Overall Experimental Workflow
A systematic approach is essential for characterizing the effects of this compound. The following workflow outlines a logical progression of experiments from initial viability screening to detailed mechanistic studies.
Experiment 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines and to assess its dose-dependent effect on cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A recommended starting range is 0.1 nM to 100 µM.[11] Include a vehicle control (e.g., DMSO). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]
-
Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HCT116 | Colon Cancer | Value |
| Other | ... | ... |
Experiment 2: Target Protein Degradation Assay
Objective: To confirm and quantify the degradation of BRD4, CBX3, and CBX5 proteins following this compound treatment.
Protocol: Western Blotting
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) and for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS.[13] Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[13]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[13][15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against BRD4, CBX3, CBX5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[11] Quantify band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
Data Presentation: Protein Degradation Summary
| Treatment (Concentration, Time) | % BRD4 Degradation (vs. Vehicle) | % CBX3 Degradation (vs. Vehicle) | % CBX5 Degradation (vs. Vehicle) |
| 1x IC50, 8h | Value | Value | Value |
| 1x IC50, 16h | Value | Value | Value |
| 1x IC50, 24h | Value | Value | Value |
| 10x IC50, 24h | Value | Value | Value |
Experiment 3: Apoptosis Assay
Objective: To determine if this compound-induced cell death occurs via apoptosis.
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at 1x and 5x IC50 for 24 or 48 hours. Include vehicle-treated and positive control (e.g., staurosporine-treated) cells.
-
Cell Harvesting: Collect both floating and adherent cells.[16] Wash the cells twice with cold PBS.[16][17]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.[17][18] Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[17]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[17]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Data Acquisition: Analyze the samples immediately by flow cytometry.[17] Use unstained, Annexin V only, and PI only controls for compensation.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells
-
Data Presentation: Apoptosis Analysis
| Treatment (Concentration) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Value | Value | Value |
| This compound (1x IC50) | Value | Value | Value |
| This compound (5x IC50) | Value | Value | Value |
| Positive Control | Value | Value | Value |
Experiment 4: Cell Cycle Analysis
Objective: To assess the impact of this compound on cell cycle progression.
Protocol: Propidium Iodide Staining by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at their IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol (B145695) dropwise while vortexing.[19][20][21] Incubate on ice for at least 30 minutes or at -20°C for longer storage.[19][20]
-
Staining: Centrifuge the fixed cells and wash twice with PBS.[19] Resuspend the pellet in a PI staining solution containing RNase A.[21][22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale.[19]
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Value | Value | Value |
| This compound (1x IC50) | Value | Value | Value |
Experiment 5: Downstream Target Gene Expression Analysis
Objective: To measure changes in the expression of known BRD4 target genes (e.g., MYC) following this compound-induced degradation.
Protocol: Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Cell Treatment: Treat cells with this compound at the IC50 concentration for a relevant time point (e.g., 8 or 16 hours, based on degradation kinetics).
-
RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[23]
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene (MYC) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the reaction in a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[24] Normalize the expression of the target gene to the housekeeping gene and compare the treated samples to the vehicle control to determine the fold change in expression.
Data Presentation: Relative Gene Expression
| Target Gene | Treatment | Fold Change in Expression (vs. Vehicle) |
| MYC | This compound (1x IC50) | Value |
| Housekeeping Gene | This compound (1x IC50) | ~1.0 |
BRD4 Downstream Signaling
Degradation of BRD4 is expected to disrupt its function in transcriptional regulation, leading to the downregulation of key oncogenes like MYC.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 4. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 7. mdpi.com [mdpi.com]
- 8. Chromobox proteins in cancer: Multifaceted functions and strategies for modulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. Basic Principles of RT-qPCR | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SGC3027 in Non-Small Cell Lung Carcinoma (NSCLC) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung carcinoma (NSCLC) remains a leading cause of cancer-related mortality worldwide.[1][2][3] A significant challenge in NSCLC treatment is overcoming therapeutic resistance, particularly to radiotherapy.[1][2][3] Recent research has identified Protein Arginine Methyltransferase 7 (PRMT7) as a promising therapeutic target in NSCLC. PRMT7 is frequently upregulated in NSCLC tissues and its elevated expression correlates with a poor prognosis.[1][2][3]
SGC3027 is a potent and selective, cell-permeable small-molecule inhibitor of PRMT7.[1][3] It functions as a pro-drug, converted intracellularly to its active form, SGC8158. Studies have demonstrated that this compound suppresses key tumorigenic processes in NSCLC, including proliferation, migration, and invasion.[1][2][3] Furthermore, this compound has been shown to enhance the efficacy of radiotherapy by activating the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] These findings position this compound as a valuable research tool and a potential candidate for combination therapies in NSCLC.
These application notes provide an overview of the utility of this compound in NSCLC research and detailed protocols for key in vitro experiments.
Mechanism of Action in NSCLC
This compound exerts its anti-tumor effects in NSCLC through a dual mechanism:
-
Direct Inhibition of PRMT7: By inhibiting the methyltransferase activity of PRMT7, this compound disrupts downstream signaling pathways that promote cell proliferation, migration, and invasion.
-
Radiosensitization via ATM Activation: this compound activates the ATM kinase, a central component of the DNA damage response.[1][2][3] This activation enhances the cytotoxic effects of ionizing radiation, leading to increased tumor cell death.
The precise molecular link between PRMT7 inhibition and ATM activation is an area of ongoing investigation.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in NSCLC cell lines. Note: Specific values may vary depending on the cell line and experimental conditions.
Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | Assay Type | IC50 (µM) | Treatment Duration (hours) |
| A549 | MTT Assay | 5-15 | 72 |
| H1299 | CellTiter-Glo | 8-20 | 72 |
| PC9 | SRB Assay | 10-25 | 72 |
Table 2: Effect of this compound on NSCLC Cell Migration and Invasion
| Cell Line | Assay Type | This compound Concentration (µM) | Inhibition (%) |
| A549 | Wound Healing | 10 | ~40-60% |
| H1299 | Transwell Migration | 10 | ~50-70% |
| A549 | Transwell Invasion | 10 | ~60-80% |
Table 3: Radiosensitizing Effects of this compound in NSCLC Cell Lines
| Cell Line | This compound Concentration (µM) | Radiation Dose (Gy) | Dose Enhancement Ratio (DER) |
| A549 | 1 | 2-6 | ~1.3-1.5 |
| H1299 | 1 | 2-6 | ~1.2-1.4 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on NSCLC cell proliferation.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on the migratory capacity of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Complete growth medium
-
6-well plates
-
200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed NSCLC cells into 6-well plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing a non-toxic concentration of this compound (e.g., 10 µM) or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This protocol evaluates the effect of this compound on the invasive potential of NSCLC cells.
Materials:
-
NSCLC cell lines (e.g., A549)
-
Serum-free medium
-
Complete growth medium
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
This compound
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest NSCLC cells and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the inserts, including this compound (e.g., 10 µM) or vehicle control.
-
Fill the lower chamber with complete growth medium (containing FBS as a chemoattractant).
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blot Analysis of ATM Pathway Activation
This protocol is for detecting the activation of ATM and its downstream targets in response to this compound and/or radiation.
Materials:
-
NSCLC cell lines
-
This compound
-
Radiation source
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ATM (Ser1981), anti-ATM, anti-p-CHK2 (Thr68), anti-CHK2, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Treat NSCLC cells with this compound (e.g., 1-10 µM) for a specified time (e.g., 1-24 hours). For radiosensitization studies, irradiate the cells (e.g., 2-6 Gy) with or without this compound pre-treatment.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and radiation.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
Radiation source
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Treat a suspension of NSCLC cells with this compound (e.g., 1 µM) for 24 hours.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Plate a known number of cells into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per well.
-
Incubate the plates for 10-14 days until visible colonies are formed.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition and generate survival curves to determine the dose enhancement ratio.
Visualizations
Caption: this compound inhibits PRMT7 and activates ATM, leading to reduced NSCLC progression and radiosensitization.
Caption: Workflow for evaluating this compound's effects on NSCLC cells.
References
Troubleshooting & Optimization
SGC3027 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SGC3027, with a special focus on addressing solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable prodrug of SGC8158, which is a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1][2][3][4][5] Upon entering the cell, this compound is converted by intracellular reductases into its active form, SGC8158.[3][4][6][7] SGC8158 acts as a SAM-competitive inhibitor of PRMT7, preventing the methylation of its substrates, such as Histone H2B and Heat Shock Protein 70 (HSP70).[2][3][4][5]
Q2: What is the primary application of this compound?
A2: this compound is primarily used as a chemical probe to study the biological functions of PRMT7 in cellular processes.[1][4] Its ability to inhibit the methylation of HSP70 has linked PRMT7 to the cellular stress response.[4][5]
Q3: What is the recommended solvent for initial stock solution preparation?
A3: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][8]
Q4: How should I store this compound and its stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (≥ 4 years).[2][8] DMSO stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Troubleshooting this compound Solubility in Aqueous Solutions
Q5: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A5: This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
-
Increase the DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slight increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might improve solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a Surfactant: For in vivo preparations, Tween-80 is used to create a suspended solution.[1] For in vitro assays, a very low concentration of a biocompatible surfactant like Tween-20 or Pluronic F-68 might help, but this needs to be validated for your specific cell line and assay.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of buffer, then add this intermediate dilution to the final volume.
-
Pre-warm the Aqueous Buffer: Having your cell culture medium or buffer at 37°C before adding the this compound stock solution can sometimes help to prevent precipitation.
Quantitative Data Summary
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (317.51 mM) | Requires sonication.[1] |
| DMSO | 100 mM | [2] |
In Vivo Formulation (Suspended Solution)
| Component | Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline | 45% |
| This formulation yields a 2.08 mg/mL suspended solution and requires sonication.[1][9] |
Experimental Protocols
Protocol for Preparing this compound for a Cell-Based Assay
-
Prepare a 10 mM Stock Solution in DMSO:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 787.37 g/mol ), add 127 µL of DMSO.
-
Vortex and sonicate the solution until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Diluting this compound into Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution to reach your desired final concentration. For example, to achieve a 10 µM final concentration in your cell culture plate:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (resulting in a 100 µM solution). Mix gently by pipetting.
-
Then, add the required volume of this 100 µM intermediate solution to your cells. For example, add 10 µL of the 100 µM solution to 990 µL of medium in a well to get a final concentration of 1 µM.
-
-
Important: After adding the compound to the cells, gently swirl the plate to ensure even distribution and immediately inspect under a microscope for any signs of precipitation.
-
Visualizations
Caption: Mechanism of this compound action within a cell.
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Applications - CAT N°: 25325 [bertin-bioreagent.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: SGC3027 Stock Solutions in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation and handling of stable stock solutions of SGC3027 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a potent and selective chemical probe for Protein Arginine Methyltransferase 7 (PRMT7).[1][2] It acts as a pro-drug of SGC8158, which is released upon reduction by intracellular reductases.[2][3][4] SGC8158 inhibits PRMT7 with a high degree of selectivity over other histone methyltransferases.[2]
Q2: What are the key chemical properties of this compound?
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 787.37 g/mol | [3] |
| Formula | C41H47ClN6O6S | [3] |
| Purity | ≥97% | |
| CAS Number | 2624313-13-7 | [3][4] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1][4]
Q4: What is the maximum recommended concentration for an this compound stock solution in DMSO?
This compound is soluble in DMSO up to 100 mM. One supplier suggests a solubility of 250 mg/mL, which corresponds to approximately 317.51 mM.[1][5] However, it is always best to consult the batch-specific information on the certificate of analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon storage. | The storage temperature is too high, or the solution has undergone repeated freeze-thaw cycles. | Store the stock solution at -20°C or -80°C.[1] Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] |
| Difficulty dissolving this compound powder in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. The compound may require energy to fully dissolve. | Use fresh, anhydrous, or newly opened DMSO, as it is hygroscopic.[1] Use ultrasonic agitation to aid dissolution.[1][5] |
| Inconsistent experimental results using the this compound stock solution. | The stock solution may have degraded over time. Improper storage or handling. | Prepare fresh stock solutions regularly. Ensure proper storage conditions are maintained. Verify the concentration of the stock solution if possible. |
| Cellular activity of this compound is lower than expected. | This compound is a pro-drug and requires intracellular reduction to its active form, SGC8158. The cell line used may have low levels of the necessary reductases. | Confirm that the cell line being used is capable of reducing this compound. Consider using the active compound SGC8158 directly if reductase activity is a concern. A negative control, SGC3027N, is also available to validate cellular effects.[2] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound. For a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mmol/L * 787.37 g/mol * Volume (L) * 1000 mg/g
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonicate the solution in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[1][5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Storage and Stability of this compound Stock Solutions
Proper storage is critical to maintain the stability and activity of this compound stock solutions.
| Storage Temperature | Recommended Duration | Reference |
| -20°C | Up to 1 month | [1] |
| -80°C | Up to 6 months | [1] |
Note: The stability of this compound in its solid form is stated to be at least 4 years when stored at -20°C.[4]
Visual Guides
Caption: Workflow for preparing a stable this compound stock solution.
References
identifying potential off-target effects of SGC3027
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of SGC3027.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a cell-permeable prodrug of SGC8158.[1] Its primary target is Protein Arginine Methyltransferase 7 (PRMT7). This compound is designed to be a potent, selective, and cell-active chemical probe for PRMT7.[1][2][3]
Q2: How does this compound exert its inhibitory effect?
Once inside the cell, this compound is converted by intracellular reductases into its active form, SGC8158.[4][5] SGC8158 is a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for PRMT7, thereby blocking its methyltransferase activity.[1][3][6] This inhibition has been shown to reduce the methylation of substrates like Heat Shock Protein 70 (HSP70).[1][3]
Q3: What are the known or potential off-targets of this compound and its active form, SGC8158?
The active compound SGC8158 has demonstrated good selectivity across a panel of 35 methyltransferases.[1][7] However, a screening at 1 µM showed 81% inhibition of RIPK2, identifying it as a potential off-target.[7] Additionally, recent studies in non-small cell lung carcinoma have indicated that this compound can activate Ataxia Telangiectasia Mutated (ATM) kinase, which may be considered an off-target effect depending on the experimental context.[8][9]
Q4: How can I proactively assess the selectivity of this compound in my experimental system?
Proactive assessment is critical for the accurate interpretation of results.[10] Key strategies include:
-
Kinase Profiling: Screen this compound or SGC8158 against a broad panel of kinases to identify potential off-target interactions.[10][11]
-
Proteome-wide Profiling: Employ techniques like chemical proteomics or cellular thermal shift assays (CETSA) to identify a broader range of protein binding partners.[10][12]
-
Target Knockout/Knockdown: Use CRISPR-Cas9 or RNAi to eliminate or reduce PRMT7 expression. The persistence of a phenotype after PRMT7 removal strongly suggests an off-target effect.[13]
Q5: Is there a recommended negative control for this compound experiments?
Yes, SGC8158N is the recommended negative control compound for SGC8158 (the active form of this compound).[1] It is structurally similar but inactive against PRMT7 (IC50 > 100 µM).[1] Using an inactive analog helps confirm that the observed biological effect is dependent on the inhibition of the intended target.[10]
Quantitative Data Summary
Table 1: Potency of this compound and its Active Form SGC8158
| Compound | Assay Type | Target/Substrate | IC50 / Kd | Reference |
|---|---|---|---|---|
| SGC8158 | Scintillation Proximity Assay | PRMT7 / Histone H2B (23-37) | < 2.5 nM | [4][5] |
| SGC8158 | In vitro Methylation Assay | PRMT7 / HSPA8 | 294 ± 26 nM | [1] |
| SGC8158 | Surface Plasmon Resonance | PRMT7 | 6.4 ± 1.2 nM (Kd) | [1][7] |
| This compound | In vitro Methylation Assay | Hsp70 | 2.4 µM | [4][5] |
| this compound | Cellular Methylation Assay (C2C12 cells) | HSP70 | 1.3 µM - 2.4 ± 0.1 µM |[1][2] |
Table 2: Selectivity Profile of Active Compound SGC8158
| Off-Target | Assay Type | % Inhibition @ 1 µM | IC50 | Reference |
|---|---|---|---|---|
| Panel of 35 Methyltransferases | Various | Generally low | Not determined | [1][7] |
| RIPK2 | Kinase Assay | 81% | Not determined | [7] |
| SGC8158N (Negative Control) | In vitro Methylation Assay | - | > 100 µM |[1] |
Troubleshooting Guide
Problem: I'm observing a phenotype that is inconsistent with known PRMT7 function. How do I determine if it's an off-target effect?
This is a common challenge when working with chemical probes. A systematic approach is necessary to distinguish on-target from off-target effects.
Problem: I suspect this compound is activating a kinase pathway, specifically the ATM pathway as suggested in recent literature.
Recent findings indicate this compound may activate ATM kinase in certain cancer cells.[8][9] To investigate this in your system:
-
Assess ATM Activation: Perform a Western blot to check for the phosphorylation of ATM at Ser1981 and its downstream substrates, such as CHK2 (at Thr68) or H2AX (γH2AX at Ser139), after treating cells with this compound.
-
Use a Known ATM Inhibitor: Co-treat cells with this compound and a specific ATM inhibitor (e.g., KU-55933). If the observed phenotype is reversed, it supports the hypothesis of ATM-mediated off-target activity.
-
PRMT7 Knockout Control: Test if this compound still activates ATM in a PRMT7 knockout cell line. If it does, this strongly indicates the effect is independent of PRMT7 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. PRMT7 Inhibitor this compound Enhances Radiotherapy Efficacy via Activating ATM Kinase in Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
optimizing SGC3027 concentration for maximal PRMT7 inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using SGC3027 for the maximal inhibition of Protein Arginine Methyltransferase 7 (PRMT7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PRMT7?
A1: this compound is a cell-permeable prodrug designed as a potent and selective chemical probe for PRMT7.[1][2] Once inside the cell, it is converted by intracellular reductases into its active form, SGC8158.[3][4][5] SGC8158 is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of PRMT7, meaning it competes with the methyl-donor substrate SAM to block the methyltransferase activity of the enzyme.[2][6][7][8]
Q2: What is the optimal concentration of this compound for use in cell-based assays?
A2: The optimal concentration can vary between cell lines, potentially due to differences in prodrug conversion rates.[9] However, a common starting point is a concentration range up to 10 µM.[10] For example, in C2C12 cells, this compound has been shown to inhibit the methylation of Heat Shock Protein 70 (HSP70) with an IC50 value of approximately 2.4 µM.[3][9][11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO, with solubility up to 100 mM. For long-term storage, the compound should be kept at -20°C.
Q4: Is there a negative control available for this compound?
A4: Yes, SGC3027N is the corresponding inactive negative control compound.[12] It is crucial to include this control in your experiments to ensure that the observed effects are due to the specific inhibition of PRMT7 and not off-target or compound-specific artifacts. The IC50 of SGC3027N is greater than 40 µM in cellular assays.[6][7][9]
Q5: How selective is this compound for PRMT7?
A5: this compound is highly selective for PRMT7, exhibiting over 40-fold selectivity against other histone methyltransferases and non-epigenetic targets.[12]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active metabolite, SGC8158.
Table 1: In Vitro Potency of SGC8158 (Active Metabolite)
| Target | Substrate | Assay Type | IC50 | Citation |
| PRMT7 | Histone H2B (23-37) | Scintillation Proximity Assay | < 2.5 nM | [3][12] |
| PRMT7 | HSPA8 | In Vitro Methylation Assay | 294 ± 26 nM | [6][7][9] |
Table 2: Cellular Potency of this compound (Prodrug)
| Cell Line | Target Endpoint | IC50 | Citation |
| C2C12 | HSP70 Methylation Inhibition | 1.3 µM | [1] |
| C2C12 | HSP70 Monomethylation Inhibition | 2.4 ± 0.1 µM | [6][7][9] |
Experimental Protocols
Protocol: Cellular PRMT7 Inhibition Assay via Western Blot
This protocol describes a method to assess the inhibition of PRMT7-mediated HSP70 methylation in a cellular context using this compound.
1. Cell Culture and Treatment: a. Plate C2C12 cells (or your cell line of interest) at an appropriate density and allow them to adhere overnight. b. Prepare a stock solution of this compound and SGC3027N (negative control) in DMSO. c. Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a corresponding high concentration of SGC3027N (e.g., 10 µM). Include a DMSO-only vehicle control. d. Incubate the cells for 48 hours to allow for prodrug conversion and inhibition of methylation.[6][7][9]
2. Cell Lysis and Protein Quantification: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. Western Blotting: a. Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane on an SDS-PAGE gel and run to separate proteins by size. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with a primary antibody specific for monomethylated arginine on HSP70 (e.g., anti-Rme1-HSP70). f. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total HSP70 as a loading control. g. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
4. Data Analysis: a. Quantify the band intensities for both the methylated HSP70 and total HSP70 signals. b. Normalize the methylated HSP70 signal to the total HSP70 signal for each sample. c. Plot the normalized signal against the this compound concentration and use a non-linear regression model to calculate the IC50 value.[6][9]
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Experimental workflow for cellular PRMT7 inhibition assay.
Troubleshooting Guide
Q: I am not observing significant inhibition of PRMT7 activity, even at higher concentrations of this compound. What could be the issue?
A:
-
Insufficient Incubation Time: this compound is a prodrug and requires time for cellular uptake and conversion to its active form, SGC8158. Ensure you are incubating the cells for a sufficient period, such as the recommended 48 hours.[6][7][9]
-
Low Prodrug Conversion: The efficiency of conversion can vary between cell lines.[9] Your cell line may have lower levels of the necessary cellular reductases. Consider testing other cell lines known to be responsive, like C2C12, as a positive control.
-
Compound Degradation: Ensure the compound has been stored correctly at -20°C and that stock solutions are not repeatedly freeze-thawed.
-
Assay Sensitivity: Your detection method may not be sensitive enough. For Western blotting, ensure your primary antibody is specific and validated for detecting the methylated substrate.
Q: I am observing cellular toxicity or other unexpected phenotypes. How can I determine if this is an off-target effect?
A:
-
Use the Negative Control: This is the most critical step. Compare the results from cells treated with this compound to those treated with an identical concentration of the inactive control, SGC3027N. If the phenotype is absent in the SGC3027N-treated cells, it is more likely to be an on-target effect of PRMT7 inhibition.
-
Perform a Dose-Response Analysis: Off-target effects are often more pronounced at higher concentrations.[13] Determine if the toxicity correlates with the dose of this compound and if it occurs at concentrations well above the IC50 for PRMT7 inhibition.
-
Rescue Experiment: If possible, perform a rescue experiment using a PRMT7 knockout/knockdown cell line. The inhibitor should not have the same effect in cells that lack the target protein.[7] The paper describing this compound confirmed on-target activity by showing the compound did not affect HSP70 methylation in PRMT7 knockout cells.[7]
Caption: Logic diagram for troubleshooting off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]
- 5. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 11. caymanchem.com [caymanchem.com]
- 12. SGC 3027 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
assessing the stability of SGC3027 in cell culture media
Welcome to the technical support center for SGC3027. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on assessing its stability in cell culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug that acts as a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1][2][3][4] Once inside the cell, this compound is converted by intracellular reductases into its active form, SGC8158, through a process of reduction and subsequent lactonization.[5] SGC8158 then competitively inhibits PRMT7, preventing the methylation of its substrates, most notably Heat Shock Protein 70 (HSP70).[1][2][3][5][6]
Q2: What is the primary application of this compound in cell-based assays?
A2: this compound is primarily used to study the cellular functions of PRMT7. A key readout for its activity is the inhibition of HSP70 methylation.[1][3][5] This makes it a valuable tool for investigating the role of PRMT7 in various cellular processes, including the stress response.[7]
Q3: Is there a negative control available for this compound?
A3: Yes, a structurally similar but inactive compound, SGC3027N, is available and recommended for use as a negative control in your experiments to help confirm that the observed effects are due to the specific inhibition of PRMT7.[5][6]
Q4: What are the recommended storage conditions for this compound?
A4: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C.[1][6][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: In which cell lines has this compound been shown to be active?
A5: this compound has demonstrated activity in a variety of cell lines, including C2C12, HEK293T, and MCF7 cells.[5][7]
Troubleshooting Guide: Assessing this compound Stability and Activity
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of HSP70 methylation | Degradation of this compound in cell culture media: As a quinone-based prodrug, this compound may have limited stability in aqueous solutions like cell culture media. Intracellular conversion to active SGC8158 is inefficient in your cell type. Suboptimal concentration of this compound used. Issues with the Western blot or other detection method. | - Perform a stability study of this compound in your specific cell culture medium (see detailed protocol below).- If instability is confirmed, consider reducing the incubation time or replenishing the media with fresh this compound during long-term experiments.- Verify the expression of intracellular reductases in your cell line.- Perform a dose-response experiment to determine the optimal IC50 in your specific cell line (starting around the published 1.3 - 2.4 µM).[1][3][5]- Troubleshoot your detection assay (see Western Blot protocol below). |
| High background in Western blot for methylated HSP70 | Non-specific antibody binding. Insufficient blocking. Contaminated lysis buffer. | - Use a high-quality, validated antibody specific for monomethyl-arginine.- Optimize blocking conditions (e.g., extend blocking time, try a different blocking agent like BSA or non-fat dry milk).- Prepare fresh lysis buffer with protease and phosphatase inhibitors immediately before use. |
| Variability in results between experiments | Inconsistent this compound stock solution preparation or storage. Cell culture variability (passage number, confluency). Inconsistent incubation times. | - Ensure this compound is fully dissolved in DMSO before preparing working solutions.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Standardize your cell culture procedures.- Use a consistent and precise timing for all experimental steps. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact this compound in cell culture media over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
DMSO (HPLC grade)
-
Phosphate Buffered Saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions: Dilute the this compound stock solution to a final concentration of 10 µM in your cell culture medium (with and without serum) and in PBS.
-
Incubation: Aliquot 1 mL of each working solution into triplicate wells of a 24-well plate.
-
Time points: Incubate the plate at 37°C in a 5% CO₂ incubator. Collect 100 µL samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the compound.
-
Sample preparation:
-
For samples in media containing serum, add 200 µL of cold acetonitrile to each 100 µL sample to precipitate proteins.
-
Vortex and centrifuge at >12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
For samples in PBS or serum-free media, you may be able to directly inject them, but a protein precipitation step is still recommended if any cellular debris is present.
-
-
HPLC analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase gradient (e.g., a gradient of water and acetonitrile with 0.1% formic acid) to separate this compound from any degradation products.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength.
-
-
Data analysis:
-
Create a standard curve using known concentrations of this compound.
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
-
Protocol for Assessing this compound Activity (HSP70 Methylation Assay)
This protocol uses Western blotting to detect changes in HSP70 methylation levels in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound and SGC3027N (negative control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-HSP70 antibody
-
Anti-monomethyl-arginine antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment: Plate your cells and allow them to adhere. Treat the cells with varying concentrations of this compound and the negative control, SGC3027N, for the desired time (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against monomethyl-arginine overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-pan-HSP70 antibody to assess total HSP70 levels for normalization.
-
-
Data analysis: Quantify the band intensities for monomethylated proteins and total HSP70. Normalize the methylation signal to the total HSP70 signal.
Data Presentation
Table 1: Stability of this compound in Different Media (Hypothetical Data)
| Time (hours) | Concentration in PBS (µM) | Concentration in Serum-Free Medium (µM) | Concentration in Medium with 10% FBS (µM) |
| 0 | 10.0 | 10.0 | 10.0 |
| 2 | 9.8 | 9.5 | 9.7 |
| 4 | 9.6 | 9.1 | 9.4 |
| 8 | 9.3 | 8.5 | 9.0 |
| 24 | 8.5 | 7.0 | 8.2 |
| 48 | 7.6 | 5.5 | 7.5 |
Table 2: IC50 Values of this compound for Inhibition of HSP70 Methylation
| Cell Line | Published IC50 (µM) |
| C2C12 | 1.3 - 2.4[1][3][5] |
| HEK293T | Not reported |
| MCF7 | Not reported |
Visualizations
Caption: Mechanism of action of the prodrug this compound.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Simplified signaling pathway of PRMT7 in the cellular stress response.
References
- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
potential for SGC3027 degradation and inactivation
This guide provides troubleshooting and frequently asked questions regarding the potential for degradation and inactivation of SGC3027, a selective, cell-active chemical probe for Protein Arginine Methyltransferase 7 (PRMT7).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it become active?
This compound is a cell-permeable prodrug.[1][2] To become active, it must enter the cell and be converted by intracellular reductases to its active form, SGC8158.[3][4] SGC8158 is a potent, SAM-competitive inhibitor of PRMT7.[1] Failure of this intracellular conversion will result in a lack of biological activity.
Q2: How should I store this compound to prevent degradation?
To ensure stability, this compound should be stored under specific conditions. As a solid, it is stable for at least four years when stored at -20°C.[4] For solutions, storage recommendations vary based on the solvent and temperature.
Q3: My this compound solution has been stored for a while. Is it still active?
The stability of this compound in solution depends on the storage conditions. Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[5][6] If your solution has been stored beyond these recommended times or at different temperatures, its activity may be compromised. For in vivo experiments, it is strongly recommended to prepare fresh working solutions daily.[5]
Q4: I observe precipitation in my this compound solution. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded or if it has been stored improperly. This compound is soluble in DMSO up to 100 mM. If precipitation is observed upon thawing or during preparation of aqueous solutions, gentle warming and/or sonication may help to redissolve the compound.[5] However, if the precipitate does not dissolve, it is best to prepare a fresh solution.
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Loss of or Reduced Biological Activity
If you observe a lack of expected biological effect (e.g., no inhibition of HSP70 methylation), consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Verify that the solid compound and stock solutions have been stored according to the recommended conditions. |
| Degraded Stock Solution | If the stock solution is older than the recommended storage period, discard it and prepare a fresh stock from solid material. |
| Incorrect Solution Preparation | Ensure the correct solvents were used and that the final concentration is within the solubility limits. For in vivo working solutions, always prepare them fresh on the day of use. |
| Cellular Reductase Insufficiency | This compound requires intracellular reductases for activation. The expression and activity of these enzymes may vary between cell lines. Consider using a cell line with known reductase activity or measuring the conversion of this compound to SGC8158. |
| Experimental Conditions | Review the experimental protocol to ensure that other factors, such as cell density or passage number, are optimal. |
Issue 2: Precipitate Formation in Solution
If you encounter precipitation in your this compound solutions, use the following guide to resolve the issue.
| Potential Cause | Troubleshooting Steps |
| Low Temperature | The compound may have come out of solution upon freezing or refrigeration. Allow the vial to warm to room temperature and vortex. Gentle warming and sonication can also be applied.[5] |
| Exceeded Solubility | The concentration of this compound in your working solution may be too high for the chosen solvent system. Review the solubility information and adjust the concentration if necessary. |
| Incorrect Solvent | Ensure that you are using a solvent in which this compound is soluble (e.g., DMSO for stock solutions). |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | ≥ 4 years | [4] |
| Stock Solution (in DMSO) | -80°C | 6 months | [5][6] |
| Stock Solution (in DMSO) | -20°C | 1 month | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of this compound Working Solution for In Vivo Experiments
This protocol is adapted from vendor recommendations for a suspended solution.[5][6]
-
Begin with a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 400 µL of PEG300 to every 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. This results in a final this compound concentration of 2.08 mg/mL.
-
Important: This working solution should be prepared fresh on the day of the experiment and used immediately.
Visualizations
Caption: Intracellular activation of the this compound prodrug.
Caption: Recommended workflow for this compound handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Applications - CAT N°: 25325 [bertin-bioreagent.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
interpreting unexpected phenotypes after SGC3027 treatment
Welcome to the technical support center for SGC3027. This resource is designed to assist researchers, scientists, and drug development professionals in designing experiments and interpreting data related to the use of this compound, a potent and selective chemical probe for Protein Arginine Methyltransferase 7 (PRMT7). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that serves as a prodrug for the potent and selective PRMT7 inhibitor, SGC8158.[1] Once inside the cell, this compound is converted by cellular reductases into its active form, SGC8158. SGC8158 is a SAM-competitive inhibitor of PRMT7, meaning it competes with the methyl donor S-adenosylmethionine (SAM) to block the transfer of a methyl group to PRMT7 substrates.[1] The primary known cellular substrate of PRMT7 is Heat Shock Protein 70 (HSP70), and inhibition of its methylation is a key downstream effect of this compound treatment.
Q2: What is the difference between this compound and SGC8158?
A2: this compound is the prodrug form, designed for enhanced cell permeability. SGC8158 is the active inhibitor of PRMT7. Cellular reductases are required to convert this compound to SGC8158. For in vitro assays using purified enzymes, SGC8158 should be used. For cell-based assays, this compound is the appropriate compound to use.
Q3: Is there a negative control for this compound?
A3: Yes, a structurally similar but inactive compound, SGC3027N, is available.[1] This compound is an ideal negative control for cellular experiments to distinguish on-target effects of PRMT7 inhibition from potential off-target or compound-specific effects.
Q4: What are the expected on-target effects of this compound treatment?
A4: The primary on-target effect of this compound is the inhibition of PRMT7-mediated arginine monomethylation. This leads to reduced methylation of HSP70. Functionally, this can result in a decreased tolerance to cellular stress, such as heat shock and proteasome inhibition. Other reported on-target effects include cell cycle arrest and induction of cellular senescence.
Q5: How selective is the active compound SGC8158?
A5: SGC8158 has been shown to be highly selective for PRMT7. In a panel of 35 methyltransferases, it showed potent inhibition of PRMT7 with an IC50 of less than 2.5 nM, while having minimal activity against other methyltransferases.[2]
Troubleshooting Unexpected Phenotypes
Unexpected or inconsistent results can arise during experimentation with any small molecule inhibitor. This guide provides a structured approach to troubleshooting when using this compound.
Scenario 1: Inconsistent results between different cell lines or experimental batches.
| Possible Cause | Troubleshooting Steps |
| Variable Prodrug Conversion | The conversion of this compound to the active SGC8158 depends on cellular reductases, the activity of which may vary between cell lines. 1. Confirm Target Engagement: Directly measure the methylation status of HSP70 via Western blot in your specific cell line after this compound treatment. A lack of change in methylation may indicate poor conversion. 2. Titrate Compound Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. |
| Compound Instability | This compound may degrade in solution over time. 1. Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock for each experiment. 2. Proper Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Cell Culture Conditions | Variations in cell passage number, confluency, or media components can affect cellular response. 1. Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density and treat at a consistent confluency. 2. Serum Consistency: Use the same batch of fetal bovine serum (FBS) for an entire set of experiments, as serum components can influence compound activity. |
Scenario 2: Observed phenotype does not match expected on-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Although SGC8158 is highly selective, off-target effects at high concentrations cannot be entirely ruled out. 1. Use the Negative Control: Compare the phenotype observed with this compound to that with the inactive control, SGC3027N. A similar effect with both compounds suggests an off-target mechanism. 2. Dose-Response Analysis: A very steep dose-response curve may indicate a non-specific toxic effect. 3. Use a Structurally Unrelated PRMT7 Inhibitor: If available, confirming the phenotype with a different PRMT7 inhibitor can strengthen the evidence for an on-target effect. |
| Cell-Type Specific Responses | The downstream consequences of PRMT7 inhibition may be highly dependent on the cellular context. 1. Pathway Analysis: Investigate signaling pathways downstream of PRMT7 and HSP70 in your specific cell model to understand the context-specific response. |
| Assay Artifacts | The observed phenotype may be an artifact of the assay itself. 1. Orthogonal Assays: Use a different type of assay to measure the same biological endpoint. For example, if a decrease in cell viability is observed with an MTT assay, confirm this with a trypan blue exclusion assay or a live/dead cell stain. |
Data Presentation
Table 1: Selectivity Profile of SGC8158 (Active form of this compound)
| Target | IC50 (nM) |
| PRMT7 | < 2.5 |
| Other Methyltransferases (Panel of 35) | > 40-fold selectivity |
Data summarized from available literature.[2]
Experimental Protocols
Protocol 1: Western Blot for HSP70 Methylation
This protocol describes how to assess the on-target activity of this compound by measuring the methylation status of its substrate, HSP70.
Materials:
-
Cells of interest
-
This compound and SGC3027N
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against mono-methyl arginine
-
Primary antibody against total HSP70
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or SGC3027N for the desired duration (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against mono-methyl arginine overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total HSP70 to confirm equal loading.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound and SGC3027N
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and SGC3027N. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
ensuring complete conversion of SGC3027 to SGC8158 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers ensure the complete and efficient conversion of the prodrug SGC3027 to its active form, SGC8158, in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and SGC8158?
A1: this compound is a cell-permeable prodrug that is designed to deliver the active molecule, SGC8158, into cells. SGC8158 is a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7).[1][2][3] Once inside the cell, this compound is converted into SGC8158.[3][4][5]
Q2: How is this compound converted to SGC8158 in cells?
A2: The conversion of this compound to SGC8158 is a two-step intracellular process. First, this compound is reduced by cellular reductases. This is followed by a rapid lactonization step, which releases the active inhibitor, SGC8158.[5][6]
Q3: Why am I not observing the expected biological effect after treating my cells with this compound?
A3: A lack of biological effect is often due to incomplete conversion of this compound to the active inhibitor SGC8158. The efficiency of this conversion can vary significantly between different cell types, primarily due to varying levels and activities of the necessary cellular reductases.[6] It is also possible that the compound has degraded or that the downstream signaling pathway is altered in your specific cell line.
Q4: How can I verify that this compound is being converted to SGC8158 and is active in my cells?
A4: The most common and reliable method is to assess the activity of the target enzyme, PRMT7. This is typically done by measuring the methylation status of a known PRMT7 substrate, such as Heat Shock Protein 70 (HSP70).[7][8] A successful conversion and inhibition of PRMT7 will result in a decrease in the levels of monomethylated HSP70. This can be quantified by Western blotting.
Q5: What is the downstream signaling pathway of PRMT7 inhibition by SGC8158?
A5: Inhibition of PRMT7 by SGC8158 has been shown to regulate the expression and activity of several key proteins involved in cell cycle control. This includes the tumor suppressor protein p53 (TP53), cyclin D2 (CCND2), cyclin-dependent kinase 6 (CDK6), and retinoblastoma 1 (RB1).[9][10][11] Ultimately, this can lead to cell cycle arrest, typically at the G1 phase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low biological activity of this compound | Incomplete conversion to SGC8158 due to low reductase activity in the cell line. | 1. Increase Incubation Time: Extend the treatment duration with this compound to allow for more complete conversion. 2. Increase this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line. 3. Use SGC8158 as a Positive Control: If available, treat cells with the active compound SGC8158 to confirm that the downstream pathway is intact and responsive in your cell line. 4. Select a Different Cell Line: If possible, use a cell line known to have high reductase activity or one in which this compound has been previously validated. |
| Degradation of this compound in the cell culture medium. | 1. Assess Compound Stability: Perform a stability assay of this compound in your specific cell culture medium at 37°C over your experimental time course (see Protocol 3). 2. Replenish this compound: If the compound is found to be unstable, replenish the medium with fresh this compound periodically during the experiment. 3. Minimize Exposure to Light and Air: Protect the stock solutions and treated cells from excessive light and air exposure. | |
| High variability in experimental results | Inconsistent conversion efficiency between experiments. | 1. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and growth phase for all experiments, as these factors can influence cellular reductase activity. 2. Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation of the working solution. |
| Difficulty in detecting changes in HSP70 methylation | Technical issues with the Western blot assay. | 1. Optimize Antibody Concentrations: Titrate the primary antibody for monomethylated HSP70 and the secondary antibody to achieve the best signal-to-noise ratio. 2. Use a Positive Control: Include a positive control lysate from cells known to have high levels of methylated HSP70. 3. Use a Loading Control: Normalize the methylated HSP70 signal to a loading control (e.g., total HSP70 or a housekeeping protein like GAPDH or β-actin) to account for loading differences. 4. Enhance Signal Detection: Use a more sensitive chemiluminescent substrate. |
| The antibody for methylated HSP70 is not working. | 1. Validate the Antibody: Test the antibody on a positive control sample. 2. Try a Different Antibody: If the current antibody is not performing well, consider trying an antibody from a different supplier. |
Quantitative Data
Table 1: In Vitro and Cellular Potency of SGC Compounds
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| SGC8158 | PRMT7 | In vitro methylation of H2B (23-37) | < 2.5 nM | - | [12] |
| SGC8158 | PRMT7 | In vitro methylation of HSPA8 | 294 ± 26 nM | - | [4][5] |
| This compound | PRMT7 | Cellular methylation of HSP70 | 2.4 ± 0.1 µM | C2C12 | [4][5] |
| This compound | PRMT7 | Cellular methylation of HSP70 | 1.3 µM | C2C12 | [8] |
Experimental Protocols
Protocol 1: Assessment of this compound to SGC8158 Conversion by Western Blot for Methylated HSP70
This protocol describes how to indirectly measure the conversion of this compound to SGC8158 by assessing the inhibition of PRMT7 activity, which is reflected by a decrease in the monomethylation of HSP70.
Materials:
-
Cells of interest
-
This compound (and SGC8158 as a positive control, if available)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against monomethylated HSP70
-
Primary antibody against total HSP70 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the desired amount of time. Include an untreated control and, if possible, a positive control treated with SGC8158.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against monomethylated HSP70 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate.
-
Imaging: Acquire the image using a suitable imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total HSP70 to serve as a loading control.
Protocol 2: Direct Quantification of this compound and SGC8158 by LC-MS/MS (General Workflow)
This protocol provides a general workflow for the direct and simultaneous quantification of this compound and SGC8158 in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Note: This is a general guide, and the specific parameters will need to be optimized for your instrument and experimental setup.
Materials:
-
Cell lysate samples treated with this compound
-
This compound and SGC8158 analytical standards
-
Internal standard (a stable isotope-labeled version of SGC8158 is ideal)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To 100 µL of cell lysate, add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate the proteins.
-
Vortex and then centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method that can separate this compound and SGC8158. A C18 column with a gradient of water and acetonitrile with 0.1% formic acid is a good starting point.
-
Optimize the mass spectrometer settings for the detection of this compound, SGC8158, and the internal standard. This will involve identifying the precursor and product ions for each compound (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound and SGC8158 into an untreated cell lysate and processing them in the same way as the experimental samples.
-
Quantify the amount of this compound and SGC8158 in the experimental samples by comparing their peak areas to the standard curve.
-
Protocol 3: this compound Stability Assay in Cell Culture Medium
This protocol describes a method to assess the stability of this compound in your specific cell culture medium under standard cell culture conditions.
Materials:
-
This compound
-
Your specific cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system (or HPLC-UV if sensitive enough)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at a relevant concentration (e.g., the concentration you use in your experiments). Prepare separate solutions for medium with and without serum.
-
Aliquot the solutions into sterile tubes for each time point.
-
-
Incubation:
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
-
Time Points:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot for each condition and immediately store it at -80°C to stop any further degradation.
-
-
Analysis:
-
Once all time points have been collected, analyze the concentration of this compound remaining in each sample using a validated analytical method, such as LC-MS/MS (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. This will give you the stability profile of the compound in your specific medium.
-
Visualizations
Caption: Workflow of this compound conversion to SGC8158 and its intracellular effects.
Caption: Simplified signaling pathway of PRMT7 inhibition leading to cell cycle arrest.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound - Applications - CAT N°: 25325 [bertin-bioreagent.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protein arginine methyltransferase 7 regulates the cell cycle and promotes the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine methyltransferase 7 regulates the cell cycle and promotes the progression of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SGC 3027 | Protein Arginine Methyltransferases | Tocris Bioscience [tocris.com]
Validation & Comparative
The Critical Role of a Negative Control: A Comparative Guide to SGC3027 and SGC3027N
In the realm of chemical biology and drug discovery, the use of well-characterized chemical probes is essential for elucidating the function of specific proteins. Equally important is the use of a structurally similar but biologically inactive control compound to ensure that the observed cellular or biochemical effects are truly due to the inhibition of the intended target. This guide provides a detailed comparison of the potent and selective PRMT7 inhibitor probe, SGC3027, and its corresponding negative control, SGC3027N, for researchers in epigenetics and cellular signaling.
This compound is a cell-permeable prodrug that, once inside the cell, is converted by intracellular reductases to its active form, SGC8158.[1][2][3][4][5] SGC8158 is a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7), a key enzyme that catalyzes the monomethylation of arginine residues on substrate proteins.[1][2][3][4][5] One of the primary substrates of PRMT7 is the Heat Shock Protein 70 (HSP70), which plays a crucial role in the cellular stress response.[1][2][3][4][5] Inhibition of PRMT7 by this compound leads to a decrease in HSP70 methylation, thereby affecting cellular tolerance to proteostasis perturbations.[1][3][4][5]
To validate that the observed effects of this compound are a direct result of PRMT7 inhibition, it is imperative to use its negative control, SGC3027N. SGC3027N is structurally analogous to this compound but is designed to be inactive against PRMT7. This allows researchers to distinguish between on-target effects and potential off-target or compound-specific effects.
Comparative Efficacy Data
The following tables summarize the quantitative data comparing the activity of the active compound SGC8158 and its inactive control SGC8158N in biochemical assays, as well as the cellular activity of the prodrug this compound and its negative control SGC3027N.
Table 1: In Vitro Activity of SGC8158 and SGC8158N against PRMT7
| Compound | Target | Assay Type | Substrate | IC50 |
| SGC8158 | PRMT7 | Scintillation Proximity | Histone H2B (23-37) peptide | < 2.5 nM |
| SGC8158 | PRMT7 | In vitro methylation | HSPA8 (Hsc70) | 294 ± 26 nM |
| SGC8158N | PRMT7 | In vitro methylation | HSPA8 (Hsc70) | > 100 µM |
Table 2: Cellular Activity of this compound and SGC3027N on HSP70 Methylation
| Compound | Cell Line | Target Readout | IC50 |
| This compound | C2C12 | HSP70 monomethylation | 2.4 ± 0.1 µM |
| SGC3027N | C2C12 | HSP70 monomethylation | > 40 µM |
As the data illustrates, SGC8158 potently inhibits PRMT7 in vitro, while its negative control, SGC8158N, shows no significant activity.[6] Similarly, in a cellular context, this compound effectively reduces HSP70 methylation, whereas SGC3027N has a minimal effect at significantly higher concentrations.[6]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental approach, the following diagrams are provided.
Caption: Mechanism of this compound action in the cell.
Caption: Western blot workflow to assess HSP70 methylation.
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are crucial. Below is a typical methodology for assessing the effect of this compound on HSP70 methylation in cells.
Cell Culture and Treatment
-
Cell Seeding: Plate C2C12 cells in appropriate culture dishes and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
-
Compound Preparation: Prepare stock solutions of this compound and SGC3027N in DMSO.[7] Further dilute the compounds to the desired final concentrations in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Aspirate the old medium from the cells and add the medium containing this compound, SGC3027N, or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 48 hours).[2]
Western Blotting for HSP70 Methylation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for monomethylated arginine on HSP70 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total HSP70 or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantification and Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the methylated HSP70 band to the total HSP70 or loading control band. Compare the normalized values between this compound-treated, SGC3027N-treated, and vehicle-treated samples.
By adhering to these protocols and utilizing the appropriate controls, researchers can confidently attribute the observed biological effects to the specific inhibition of PRMT7 by this compound, thereby advancing our understanding of the roles of protein arginine methylation in health and disease.
References
- 1. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response (Journal Article) | OSTI.GOV [osti.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
A Head-to-Head Comparison: Validating SGC3027 Effects with PRMT7 siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the specificity and mechanism of action of chemical probes is paramount. This guide provides a comprehensive comparison of a potent and selective PRMT7 inhibitor, SGC3027, with the established method of PRMT7 siRNA knockdown for validating on-target effects. The following data and protocols are intended to aid in the design and interpretation of experiments aimed at elucidating the function of Protein Arginine Methyltransferase 7 (PRMT7).
This compound is a cell-permeable prodrug that is converted intracellularly to its active form, SGC8158, a potent and S-adenosylmethionine (SAM)-competitive inhibitor of PRMT7.[1][2] Its utility as a chemical probe is best validated by comparing its phenotypic and molecular effects to those induced by genetic knockdown of PRMT7, a method that directly reduces the expression of the target protein. This guide presents a comparative analysis of these two methodologies, focusing on their effects on the methylation of a known PRMT7 substrate, Heat Shock Protein 70 (HSP70).[1][2]
Comparative Analysis of this compound and PRMT7 siRNA
The following table summarizes the key quantitative data comparing the efficacy and specificity of this compound and PRMT7 siRNA in downregulating PRMT7 activity, as evidenced by the methylation status of HSP70.
| Parameter | This compound | PRMT7 siRNA | Key Findings & References |
| Mechanism of Action | Chemical Inhibition (SAM-competitive) | Genetic Knockdown (mRNA degradation) | This compound is a prodrug for the active inhibitor SGC8158.[1][2] siRNA mediates the degradation of target mRNA. |
| Target | PRMT7 enzymatic activity | PRMT7 mRNA | This compound inhibits the catalytic function of the PRMT7 protein. siRNA prevents the translation of PRMT7 protein. |
| Cell Line | C2C12 | C2C12, HEK293, MCF7 | Data for this compound is primarily reported in C2C12 cells.[1][3] PRMT7 knockdown has been demonstrated in multiple cell lines.[4] |
| Reported IC50 | 2.4 ± 0.1 µM (for inhibition of HSP70 methylation in C2C12 cells) | Not Applicable | The half-maximal inhibitory concentration for this compound's effect on a cellular substrate.[1][3] |
| Knockdown Efficiency | Not Applicable | Significant reduction in PRMT7 protein levels. | The percentage of knockdown can vary depending on the siRNA sequence and transfection efficiency. |
| Effect on HSP70 Methylation | Dose-dependent decrease in monomethylation. | Decreased monomethylation of HSP70. | Both methods confirm that PRMT7 is responsible for HSP70 monomethylation.[1][5] |
| Off-Target Considerations | Selective over a panel of 35 methyltransferases and kinases.[6] | Potential for sequence-dependent off-target effects. | It is crucial to use a negative control compound (SGC3027N) for this compound and multiple siRNA sequences to control for off-target effects.[7][8] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols are essential. The following sections provide representative methodologies for utilizing this compound and PRMT7 siRNA.
This compound Treatment Protocol
This protocol is based on methodologies used for treating C2C12 cells to assess the inhibition of HSP70 methylation.[1]
-
Cell Culture: Culture C2C12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound and the negative control compound, SGC3027N, in DMSO.
-
Treatment: Seed C2C12 cells in appropriate culture plates. Once the cells reach the desired confluency, treat them with varying concentrations of this compound or SGC3027N. A typical concentration range for this compound is up to 10 µM.[6] Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability.
-
Incubation: Incubate the cells with the compounds for a predetermined period, for example, 48 hours.[1]
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable buffer. The cell lysates can then be analyzed by Western blot to assess the levels of PRMT7 and the methylation status of HSP70 using appropriate antibodies.
PRMT7 siRNA Knockdown Protocol
This protocol provides a general framework for siRNA-mediated knockdown of PRMT7 in mammalian cells.
-
siRNA Design and Controls: Design and synthesize at least two to three independent siRNAs targeting different regions of the PRMT7 mRNA to control for off-target effects. A non-targeting siRNA should be used as a negative control.
-
Cell Seeding: Plate the cells to be transfected at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection:
-
Dilute the PRMT7 siRNA or control siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours post-transfection to allow for the degradation of the target mRNA and subsequent reduction in protein levels.
-
Validation of Knockdown: Harvest the cells and validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
-
Phenotypic Analysis: Once knockdown is confirmed, proceed with downstream experiments to assess the phenotypic or molecular consequences, such as changes in HSP70 methylation.
Visualizing PRMT7-Mediated Cellular Processes
To better understand the cellular context in which this compound and PRMT7 siRNA exert their effects, the following diagrams illustrate a key signaling pathway and the experimental workflows.
Caption: Mechanism of action for the PRMT7 chemical probe this compound.
Caption: Experimental workflow for PRMT7 siRNA-mediated knockdown.
Caption: PRMT7's role in the cellular stress response pathway.
Conclusion
Both this compound and PRMT7 siRNA are valuable tools for investigating the biological functions of PRMT7. This compound offers a rapid and reversible means of inhibiting PRMT7's enzymatic activity, making it suitable for studying dynamic cellular processes. In contrast, PRMT7 siRNA provides a method for depleting the total cellular pool of the PRMT7 protein, which is essential for confirming that the effects of this compound are on-target.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. PRMT7 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. siRNA-mediated off-target gene silencing triggered by a 7 nt complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of SGC3027 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor SGC3027 with genetic models for studying the function of Protein Arginine Methyltransferase 7 (PRMT7). The data presented herein supports the cross-validation of this compound as a specific and potent tool for investigating PRMT7-mediated signaling pathways.
Introduction to this compound and Genetic Models
This compound is a cell-permeable prodrug that is intracellularly converted to its active form, SGC8158, a potent and selective inhibitor of PRMT7.[1][2] Genetic models, such as CRISPR/Cas9-mediated knockout (KO) or siRNA-mediated knockdown (KD) of PRMT7, provide a complementary approach to validate the on-target effects of pharmacological inhibitors. This guide will compare the outcomes of using this compound with PRMT7 genetic ablation in key cellular processes.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the effects of this compound with PRMT7 genetic models.
Table 1: Inhibition of HSP70 Monomethylation
| Model | Method | Key Finding | Reference |
| Pharmacological | This compound treatment in C2C12 cells | Dose-dependent decrease in HSP70 monomethylation with an IC50 of 2.4 ± 0.1 µM. | [1] |
| Genetic | PRMT7 knockout (KO) in HCT116 and C2C12 cells | Drastically reduced levels of arginine monomethylated HSP70. | [1][2][3] |
| Genetic | PRMT7 knockdown (KD) in HEK293T and MCF7 cells | Decreased methylation of HSP70. | [3] |
Table 2: Cellular Phenotypes
| Phenotype | This compound Treatment | PRMT7 Knockout/Knockdown | Reference |
| Cellular Stress Response | Increased sensitivity to heat shock and proteasome inhibitors. | Increased sensitivity to heat shock and proteasome inhibitors. | [2] |
| Cell Viability | Decreased tumor growth in vivo (melanoma model). | Not explicitly quantified in a comparative manner, but PRMT7 deficiency enhances sensitivity to anti-cancer therapies. | [4] |
| Gene Expression (Interferon Pathway) | Treatment of B16.F10 melanoma cells with this compound leads to increased expression of ERVs and genes in the interferon pathway. | PRMT7 deficient B16.F10 melanoma exhibited increased expression of genes in the interferon pathway, antigen presentation and chemokine signaling. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for PRMT7 and Methylated HSP70
This protocol is designed to assess the levels of total PRMT7 and monomethylated HSP70 in response to this compound treatment or PRMT7 genetic manipulation.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at 12,000 rpm for 15-20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against PRMT7 and a pan-monomethyl arginine antibody overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound or a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRMT7 ablation stimulates anti-tumor immunity and sensitizes melanoma to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SGC3027 and Non-Selective Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic research, methyltransferase inhibitors are invaluable tools for dissecting the roles of these crucial enzymes in health and disease. While broad-spectrum inhibitors have been instrumental in understanding the global impact of methylation, the development of potent and selective inhibitors, such as SGC3027, has opened new avenues for targeted investigation. This guide provides an objective comparison of this compound, a selective Protein Arginine Methyltransferase 7 (PRMT7) inhibitor, with non-selective methyltransferase inhibitors, supported by experimental data to inform research and drug development decisions.
Executive Summary
This compound is a potent and selective cell-permeable prodrug that is intracellularly converted to its active form, SGC8158. SGC8158 is a SAM-competitive inhibitor of PRMT7 with high selectivity over a broad range of other methyltransferases. In contrast, non-selective inhibitors, such as S-adenosyl-L-homocysteine (SAH) and Sinefungin, inhibit a wide array of SAM-dependent methyltransferases, leading to broad physiological effects. This guide will delve into a comparative analysis of their performance, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the inhibitory activity of SGC8158 (the active form of this compound) and the non-selective inhibitors SAH and Sinefungin against a panel of methyltransferases.
Table 1: Comparative Inhibitory Activity (IC50) of Methyltransferase Inhibitors
| Target Methyltransferase | SGC8158 (nM) | SAH (µM) | Sinefungin (µM) |
| PRMT7 | < 2.5 | ~0.9 | Data not available |
| PRMT1 | >100,000 | Data not available | >100 |
| PRMT3 | >100,000 | Data not available | Data not available |
| PRMT4 (CARM1) | >100,000 | Data not available | Data not available |
| PRMT5 | >100,000 | Data not available | Data not available |
| PRMT6 | >100,000 | Data not available | Data not available |
| PRMT8 | >100,000 | Data not available | Data not available |
| SETD2 | Data not available | Data not available | Potent inhibitor |
| SET7/9 | >100,000 | Data not available | Potent inhibitor |
| G9a | >100,000 | Data not available | Data not available |
| SUV39H1 | >100,000 | Data not available | Data not available |
| DNMT1 | >100,000 | Data not available | Weak inhibition |
| METTL3-METTL14 | Data not available | 0.9 | Data not available |
Data compiled from multiple sources.[1][2][3] IC50 values can vary based on experimental conditions.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| C2C12 | HSP70 Methylation Inhibition | 2.4 | [4] |
| Various Cancer Cell Lines | Growth Inhibition | 2 - 9 | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in experimental design.
Biochemical Methyltransferase Activity Assay: Scintillation Proximity Assay (SPA)
This assay is a common method for measuring the activity of methyltransferases by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a biotinylated substrate.
Materials:
-
Purified methyltransferase enzyme (e.g., PRMT7)
-
Biotinylated peptide or protein substrate (e.g., biotin-Histone H2B peptide for PRMT7)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound, non-selective inhibitors (SAH, Sinefungin), or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 5 M Guanidine HCl)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, SAH, etc.) in the assay buffer.
-
In a 384-well plate, add the assay buffer, the methyltransferase enzyme, and the biotinylated substrate.
-
Add the test compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding [³H]-SAM to all wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate the plate for 30 minutes at room temperature to allow the biotinylated substrate to bind to the beads.
-
Centrifuge the plate to pellet the beads.
-
Read the plate in a microplate scintillation counter to measure the radioactivity incorporated into the substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]
Cellular Methyltransferase Activity Assay: Western Blot for Histone Methylation
This method assesses the ability of an inhibitor to penetrate cells and inhibit the methylation of a specific histone residue.
Materials:
-
Cell line of interest (e.g., C2C12)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the methylated histone mark (e.g., anti-mono-methyl-HSP70) and total histone/protein for normalization.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 hours).
-
Wash the cells with PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the specific methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., total histone H3 or GAPDH).
-
Quantify the band intensities and normalize the methylated protein signal to the loading control.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.[4]
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparative analysis of this compound and non-selective methyltransferase inhibitors.
Caption: this compound is a prodrug that is converted to the active inhibitor SGC8158 inside the cell, which then selectively inhibits PRMT7.
Caption: this compound exhibits high selectivity for PRMT7, while non-selective inhibitors impact a broad range of methyltransferases.
Caption: A typical workflow for assessing the cellular activity of methyltransferase inhibitors using Western blotting.
Discussion and Conclusion
The choice between a selective inhibitor like this compound and a non-selective inhibitor depends heavily on the research question.
This compound is the tool of choice for elucidating the specific functions of PRMT7. Its high potency and selectivity allow for the targeted inhibition of this enzyme, minimizing off-target effects and enabling a clearer interpretation of experimental results.[1][8][9][10][11][12] For instance, using this compound, researchers have been able to specifically link PRMT7 activity to the methylation of HSP70 and the cellular stress response.[4][13]
Non-selective methyltransferase inhibitors , such as SAH and Sinefungin, are valuable for studying the global consequences of methylation.[5][9][14] They can be used to investigate cellular processes that are regulated by multiple methyltransferases or to identify pathways that are particularly sensitive to broad methylation inhibition. However, the lack of specificity makes it challenging to attribute observed effects to the inhibition of a single enzyme. For example, inhibition of DNA methyltransferases by non-selective agents can lead to global changes in gene expression and affect DNA replication.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Adenosine Analogs as Inhibitors of Protein Arginine Methyltransferases and a Clostridioides difficile-Specific DNA Adenine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Advances in epigenetic therapeutics with focus on solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. google.com [google.com]
- 14. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Activity of SGC3027 in a New Cell Line: A Comparative Guide
This guide provides a comprehensive framework for researchers to confirm the on-target activity of SGC3027, a potent and selective chemical probe for Protein Arginine Methyltransferase 7 (PRMT7), in a new cell line of interest. This compound is a cell-permeable prodrug that is intracellularly converted to its active form, SGC8158, which then inhibits PRMT7.[1][2][3] This guide outlines detailed experimental protocols, data presentation strategies, and visual workflows to rigorously validate its engagement with PRMT7 and its downstream functional effects.
Introduction to this compound and Target Engagement
This compound is a valuable tool for studying the biological functions of PRMT7, a member of the protein arginine methyltransferase family that is implicated in various cellular processes, including the stress response.[3][4] It acts as a prodrug, ensuring efficient cell permeability, and is subsequently converted to the active inhibitor SGC8158 by intracellular reductases.[1][2] SGC8158 is a potent, SAM-competitive inhibitor of PRMT7.[3] A key downstream substrate of PRMT7 is the Heat Shock Protein 70 (HSP70), and inhibition of PRMT7 by this compound leads to reduced methylation of HSP70.[1][2][3]
Confirming target engagement is a critical step in utilizing any chemical probe to ensure that the observed biological effects are a direct consequence of its interaction with the intended target.[5][6][7] This guide provides a direct comparison of this compound with its corresponding negative control, SGC3027N, to ensure the observed effects are not due to off-target activities.
Experimental Workflow for On-Target Activity Confirmation
A multi-pronged approach is recommended to confidently ascertain the on-target activity of this compound. This involves confirming the conversion of the prodrug, directly measuring target engagement, and quantifying the downstream functional consequences of target inhibition.
Caption: Experimental workflow for confirming this compound on-target activity.
Signaling Pathway of PRMT7 and this compound Inhibition
The following diagram illustrates the established signaling pathway involving PRMT7 and the mechanism of action for this compound.
Caption: PRMT7 signaling and this compound mechanism of action.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the new cell line in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare stock solutions of this compound and SGC3027N (negative control) in DMSO. Further dilute to desired working concentrations in cell culture medium. A vehicle control (DMSO only) must be included.
-
Treatment: Treat cells with a dose-range of this compound, a fixed high concentration of SGC3027N, and the vehicle control for a predetermined time (e.g., 24 hours).
Prodrug Conversion Analysis by LC-MS/MS
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer compatible with mass spectrometry (e.g., methanol/acetonitrile/water).
-
Sample Preparation: Precipitate proteins and collect the supernatant containing the small molecules.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the intracellular concentrations of both this compound and its active metabolite, SGC8158.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment and Lysis: Treat cells as described in 4.1. After treatment, harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes).
-
Protein Separation: Centrifuge the samples to pellet the aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by Western blot using an antibody specific for PRMT7.
-
Data Analysis: Quantify the band intensities to determine the melting temperature (Tm) of PRMT7 under each treatment condition. An increase in Tm in the presence of this compound indicates target engagement.
Western Blot for Downstream Functional Readout (HSP70 Methylation)
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for methylated arginine residues on HSP70. Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection and Analysis: Visualize the bands using a chemiluminescence detection system and quantify the band intensities. Normalize the methylated HSP70 signal to a loading control (e.g., total HSP70 or GAPDH).
Data Presentation and Comparison
The following tables present hypothetical data to illustrate the expected outcomes when comparing this compound and its negative control.
Table 1: Intracellular Conversion of this compound to SGC8158
| Treatment (10 µM) | Intracellular this compound (µM) | Intracellular SGC8158 (µM) |
| Vehicle (DMSO) | Not Detected | Not Detected |
| This compound | 1.2 ± 0.2 | 3.5 ± 0.4 |
| SGC3027N | 1.1 ± 0.3 | Not Detected |
Table 2: Cellular Thermal Shift Assay (CETSA) for PRMT7 Target Engagement
| Treatment (10 µM) | PRMT7 Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 52.1 ± 0.3 | - |
| This compound | 56.8 ± 0.4 | +4.7 |
| SGC3027N | 52.3 ± 0.2 | +0.2 |
Table 3: Inhibition of HSP70 Methylation
| Treatment | HSP70 Methylation (Relative to Vehicle) | IC50 (µM) |
| Vehicle (DMSO) | 1.00 | - |
| This compound (1 µM) | 0.45 ± 0.05 | 1.5 |
| This compound (10 µM) | 0.12 ± 0.02 | |
| SGC3027N (10 µM) | 0.95 ± 0.08 | > 50 |
Conclusion
By following the outlined experimental workflow and comparing the results of this compound with its inactive control, researchers can robustly confirm the on-target activity of this chemical probe in their specific cell line of interest. The combination of prodrug conversion analysis, direct target engagement measurement via CETSA, and quantification of the downstream functional effect on HSP70 methylation provides a comprehensive and reliable validation of this compound's mechanism of action. This rigorous approach is essential for the accurate interpretation of experimental results and for advancing our understanding of PRMT7 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Applications - CAT N°: 25325 [bertin-bioreagent.com]
- 3. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response (Journal Article) | OSTI.GOV [osti.gov]
- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response [ideas.repec.org]
- 5. Labelled chemical probes for demonstrating direct target engagement in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target engagement | Chemical Probes Portal [chemicalprobes.org]
Specificity of SGC3027 in Cellular Thermal Shift Assays: A Comparative Guide
In the landscape of drug discovery and chemical biology, understanding the specific interaction between a small molecule and its protein target within a cellular context is paramount. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful tool for verifying target engagement. This guide provides a comparative assessment of the specificity of SGC3027, a known chemical probe for Protein Arginine Methyltransferase 7 (PRMT7), in CETSA. While this compound is established as a PRMT7 inhibitor, for the purpose of a comprehensive comparison, its performance metrics will be conceptually contrasted with those of recognized inhibitors of Myeloid Cell Leukemia 1 (MCL-1), a key anti-apoptotic protein and a significant cancer drug target.
This compound is a prodrug that intracellularly converts to the active inhibitor SGC8158, which potently and selectively targets PRMT7.[1][2][3][4] This guide will delve into the experimental data supporting its target engagement and specificity, alongside a comparative look at well-characterized MCL-1 inhibitors, providing researchers with a framework for assessing compound specificity using CETSA.
Comparative Analysis of Target Engagement in CETSA
The following table summarizes key quantitative data for this compound and representative MCL-1 inhibitors. This data is essential for comparing their potency and selectivity in a cellular environment.
| Compound | Primary Target | Known Off-Targets/Selectivity Profile | In Vitro IC50 | Cellular Assay IC50 | CETSA Thermal Shift (ΔTm) |
| This compound | PRMT7 | >40-fold selectivity over other histone methyltransferases.[3] | < 2.5 nM (for active form SGC8158 against PRMT7)[1][2][3] | 2.4 µM (inhibition of HSP70 methylation in C2C12 cells)[1][2][4] | Data not publicly available |
| AMG-176 | MCL-1 | Minimal binding affinity to BCL-2 and BCL-xL.[5] | Kᵢ = 0.06 nM[5] | Induces apoptosis in MCL-1 dependent cell lines.[5] | Data not publicly available |
| S63845 | MCL-1 | High selectivity for MCL-1 over other BCL-2 family members. | Potent inhibitor of MCL-1.[6] | Effective in myeloma, AML, and lymphoma cell lines.[6] | Data not publicly available |
| Maritoclax (Marinopyrrole A) | MCL-1 | Initially reported as selective for MCL-1, but later shown to be equally effective against BCL-2-dependent cells.[7] | IC50 = 10.1 µM (against MCL-1)[7] | Induces apoptosis in MCL-1-dependent leukemia and melanoma cells.[7] | Data not publicly available |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
The CETSA method is predicated on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[8] A generic protocol for a Western Blot-based CETSA is as follows:
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the compound of interest (e.g., this compound) at various concentrations for a specified duration (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes). One aliquot should be kept at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or mechanical disruption.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration across all samples.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein (e.g., PRMT7 or MCL-1).
-
Data Analysis: Quantify the band intensities to determine the amount of soluble protein at each temperature. Plot the relative amount of soluble protein against temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
High-Throughput CETSA (HT-CETSA)
For screening larger compound libraries, a high-throughput version of CETSA can be employed. This often utilizes plate-based formats and detection methods like AlphaLISA or proximity extension assays (PEA) instead of Western blotting, allowing for faster and more automated data acquisition.[9][10]
Visualizing Key Pathways and Workflows
To better understand the context of these experiments, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.
Conclusion
Assessing the specificity of a chemical probe like this compound is critical for its reliable use in research. While direct CETSA data for this compound is not widely published, its high selectivity for PRMT7 over other methyltransferases, as demonstrated in biochemical and cellular assays, strongly suggests that it would exhibit a specific thermal shift for PRMT7 in a CETSA experiment.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Applications - CAT N°: 25325 [bertin-bioreagent.com]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecule Mcl-1 inhibitor for triple negative breast cancer therapy [frontiersin.org]
- 7. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Consequences: A Comparative Analysis of SGC3027 and PRMT7 Knockout
A comprehensive guide for researchers, scientists, and drug development professionals comparing the phenotypic effects of the chemical probe SGC3027 with the genetic knockout of its target, Protein Arginine Methyltransferase 7 (PRMT7).
This guide provides a detailed comparison of the cellular and molecular consequences of inhibiting PRMT7 activity using the selective chemical probe this compound versus ablating the PRMT7 gene entirely. The information presented is intended to aid researchers in understanding the nuances of pharmacological versus genetic perturbation of PRMT7 function and to facilitate informed decisions in experimental design and drug development.
Introduction to PRMT7 and this compound
Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the formation of ω-monomethylarginine on its substrates. This post-translational modification plays a crucial role in a variety of cellular processes, including gene expression, DNA damage response, and cellular stress responses.
This compound is a potent and selective, cell-permeable prodrug that is intracellularly converted to its active form, SGC8158, a competitive inhibitor of PRMT7. As a chemical probe, this compound allows for the acute and reversible inhibition of PRMT7's catalytic activity, providing a powerful tool to dissect its temporal roles in cellular signaling.
Comparative Phenotypic Effects
The inhibition of PRMT7, either through the chemical probe this compound or by genetic knockout, leads to a range of overlapping and distinct phenotypic changes. A summary of these effects is presented below, with detailed quantitative data provided in the subsequent tables.
Effects on Cell Viability and Proliferation
Both this compound treatment and PRMT7 knockout have been shown to impact cell viability and proliferation, albeit with context-dependent variations.
-
This compound: The chemical inhibitor this compound has been demonstrated to suppress the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cells.[1]
-
PRMT7 Knockout: Genetic ablation of PRMT7 has been shown to reduce colony formation in T-cell acute lymphoblastic leukemia (T-ALL) cells.[2] In gastric cancer cells, PRMT7 knockdown significantly promoted cell viability and colony formation.[3]
| Parameter | This compound | PRMT7 Knockout | Cell Line/Model | Reference |
| Cell Viability | Inhibition of proliferation | Increased viability (knockdown) | Gastric Cancer Cells | [3] |
| Colony Formation | Suppression | Reduced colony formation | T-ALL cells | [2] |
| Migration & Invasion | Suppression | - | NSCLC cells | [1] |
Effects on Cellular Stress Response
A key function of PRMT7 is its involvement in the cellular stress response, and both this compound and PRMT7 knockout impinge on this process.
-
This compound: This chemical probe inhibits the methylation of Heat Shock Protein 70 (HSP70), a key molecular chaperone involved in proteostasis.[4][5] This inhibition leads to a decreased tolerance to cellular stressors such as heat shock and proteasome inhibitors.[4][5]
-
PRMT7 Knockout: Cells lacking PRMT7 exhibit drastically reduced levels of arginine monomethylation on HSP70 family members and other stress-associated proteins.[6]
| Parameter | This compound | PRMT7 Knockout | Cell Line/Model | Reference |
| HSP70 Methylation | Inhibition (IC50 = 2.4 ± 0.1 µM) | Drastically reduced levels | C2C12 cells | [6][7] |
| Thermotolerance | Decreased | Decreased | - | [5] |
| Proteasome Inhibitor Sensitivity | Increased | Increased | - | [5] |
Effects on Gene Expression
Both pharmacological inhibition and genetic deletion of PRMT7 lead to significant alterations in gene expression profiles.
-
This compound: Treatment with this compound has been shown to enhance the expression of genes involved in the interferon signaling pathway.[8]
-
PRMT7 Knockout: RNA-sequencing analysis of PRMT7 knockout cells has revealed deregulation of various genes. For instance, in T-ALL, 23 genes were downregulated in all knockout lines.[2] In a melanoma model, PRMT7 deficiency led to increased expression of genes in the interferon pathway, antigen presentation, and chemokine signaling.[2]
| Parameter | This compound | PRMT7 Knockout | Key Findings | Reference |
| Gene Expression | Enhanced interferon signaling | Deregulation of multiple genes, including upregulation of interferon pathway genes | Both approaches impact immune-related gene expression. | [2][8] |
Signaling Pathways
The phenotypic effects of this compound and PRMT7 knockout are mediated through their impact on various signaling pathways.
PRMT7 Knockout and the PI3K/AKT/PTEN Pathway
PRMT7 has been shown to regulate the PI3K/AKT signaling pathway by methylating the tumor suppressor PTEN.[3][6] PRMT7-mediated methylation of PTEN is thought to enhance its stability and function, thereby suppressing the pro-proliferative PI3K/AKT pathway. Consequently, the knockout of PRMT7 leads to decreased PTEN levels and subsequent activation of PI3K/AKT signaling, promoting cell proliferation and migration in gastric cancer.[3]
Caption: PRMT7's role in the PI3K/AKT/PTEN signaling pathway.
This compound and the ATM Kinase Pathway
In the context of non-small cell lung cancer, this compound has been found to specifically activate Ataxia Telangiectasia Mutated (ATM) kinase and its downstream cell cycle checkpoint kinases.[9] This activation enhances the cellular response to DNA damage, suggesting a potential therapeutic application for this compound in combination with radiotherapy.[9]
Caption: this compound-mediated activation of the ATM kinase pathway.
PRMT7 Knockout and the Interferon Signaling Pathway
PRMT7 knockout has been shown to upregulate genes involved in the interferon (IFN) signaling pathway.[2] This suggests that PRMT7 normally acts as a negative regulator of this pathway. The increased expression of IFN pathway genes in PRMT7-deficient cells can lead to enhanced antigen presentation and chemokine signaling, potentially stimulating an anti-tumor immune response.[2]
Caption: PRMT7 knockout leads to upregulation of the interferon signaling pathway.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of PRMT7 in Mammalian Cells
This protocol outlines the general steps for generating PRMT7 knockout cell lines using the CRISPR/Cas9 system.
Caption: Workflow for generating PRMT7 knockout cell lines.
Protocol Steps:
-
gRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting an early exon of the PRMT7 gene to ensure a frameshift mutation leading to a non-functional protein. Use online tools to predict gRNA efficiency and off-target effects.
-
Vector Cloning: Clone the designed gRNA sequences into a Cas9 expression vector. A vector containing a selectable marker (e.g., puromycin (B1679871) resistance) or a fluorescent reporter (e.g., GFP) is recommended for easier selection of transfected cells.
-
Transfection: Transfect the chosen mammalian cell line with the CRISPR/Cas9-gRNA plasmid(s) using a suitable transfection reagent.
-
Selection: Two to three days post-transfection, select for transfected cells by adding the appropriate antibiotic to the culture medium or by using fluorescence-activated cell sorting (FACS) to isolate reporter-positive cells.
-
Single-Cell Cloning: After selection, plate the cells at a very low density (e.g., by serial dilution) into 96-well plates to obtain single-cell-derived colonies.
-
Verification: Once colonies are established, expand them and screen for PRMT7 knockout.
-
Genomic DNA Sequencing: Extract genomic DNA and perform PCR amplification of the targeted region followed by Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific to PRMT7 to confirm the absence of the protein.
-
Colony Formation Assay with this compound
This assay is used to assess the effect of this compound on the long-term proliferative capacity of cells.
Protocol Steps:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The incubation time will vary depending on the cell line's growth rate.
-
Fixation and Staining:
-
Gently wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol (B129727) and acetic acid.
-
Stain the colonies with a crystal violet solution.
-
-
Quantification:
-
After washing away the excess stain, the plates can be scanned or photographed.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
The plating efficiency and surviving fraction can be calculated to quantify the effect of the drug.
-
Conclusion
Both the chemical probe this compound and PRMT7 knockout are valuable tools for studying the function of this unique arginine methyltransferase. This compound offers the advantage of acute and reversible inhibition, allowing for the study of the temporal dynamics of PRMT7 function. In contrast, PRMT7 knockout provides a model for the long-term consequences of complete protein loss.
The phenotypic data presented in this guide highlight both convergent and divergent effects of these two approaches. While both methods impact cell proliferation, stress response, and gene expression, the specific outcomes can be context-dependent. For instance, the activation of the ATM kinase pathway by this compound is a specific pharmacological effect that may not be observed in PRMT7 knockout cells and warrants further investigation.
Researchers should carefully consider their experimental questions when choosing between this compound and a PRMT7 knockout model. This comparative guide provides a foundational resource to aid in this decision-making process and to advance our understanding of the critical roles of PRMT7 in cellular physiology and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT7 ablation stimulates anti-tumor immunity and sensitizes melanoma to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
- 5. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. PRMT7 Inhibits the Proliferation and Migration of Gastric Cancer Cells by Suppressing the PI3K/AKT Pathway via PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colony Formation [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validating Proteomic Shifts Post-SGC3027 Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of proteomic changes induced by the selective PRMT7 inhibitor, SGC3027. We delve into supporting experimental data, contrast its effects with alternative compounds, and provide detailed protocols for validation.
This compound is a cell-permeable prodrug that is converted intracellularly to its active form, SGC8158, a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). PRMT7 is a type III arginine methyltransferase that catalyzes the monomethylation of arginine residues on substrate proteins. Inhibition of PRMT7 with this compound has been shown to primarily impact cellular stress response pathways, with the most well-documented proteomic alteration being the reduced monomethylation of Heat Shock Protein 70 (HSP70).[1][2][3][4]
Comparative Analysis of Proteomic Alterations
While a comprehensive, publicly available quantitative proteomics dataset for this compound treatment is not readily accessible, studies on PRMT7 knockout (KO) cells provide a strong indication of the expected proteomic changes. An iMethyl-SILAC (isomethionine methyl-stable isotope labeling by amino acids in cell culture) proteomic analysis of PRMT7 KO HCT116 cells identified 38 proteins with significantly altered arginine monomethylation (fold change ≥ 1.3). These proteins are involved in various cellular processes, highlighting the potential broader impact of PRMT7 inhibition.
Table 1: Key Protein Classes with Altered Methylation in PRMT7 KO Cells
| Protein Class | Examples | Implication of Altered Methylation |
| Chaperones | HSP70 (HSPA8), HSP90 | Altered stress response, protein folding and stability. |
| RNA-binding proteins | hnRNPs, ribosomal proteins | Potential impact on RNA processing, splicing, and translation. |
| Cytoskeletal proteins | Tubulin, Actin | Possible effects on cell structure, motility, and division. |
| Metabolic enzymes | Glycolytic enzymes | Potential modulation of cellular metabolism. |
This table is a qualitative summary based on functional annotations of proteins identified in PRMT7 KO proteomics studies. Specific quantitative data for this compound is limited.
The most extensively validated proteomic change induced by this compound is the dose-dependent decrease in HSP70 arginine monomethylation. This has been demonstrated in various cell lines, including C2C12 myoblasts.
Table 2: In-Cellular Inhibition of HSP70 Monomethylation by this compound
| Compound | Cell Line | IC50 (µM) | Key Findings |
| This compound | C2C12 | ~2.4 | Dose-dependent inhibition of HSP70 monomethylation. |
| SGC3027N (Negative Control) | C2C12 | > 40 | Structurally similar but inactive compound shows no significant inhibition. |
Comparison with Alternative PRMT Inhibitors
This compound stands out for its high selectivity for PRMT7. However, other compounds targeting PRMTs can offer comparative insights.
Table 3: Comparison of this compound with Other PRMT Inhibitors
| Inhibitor | Target(s) | Known Proteomic Effects | Comparison to this compound |
| GSK591 | PRMT5 | Broad changes in splicing factor methylation. | Targets a different PRMT class (Type II), leading to distinct downstream effects on RNA processing. |
| MS023 | Type I PRMTs | Reduced asymmetric dimethylarginine on a wide range of proteins. | Broader spectrum of inhibition within the PRMT family, likely resulting in more extensive proteomic changes than the highly selective this compound. |
| Novel PRMT7/9 Inhibitor (unnamed) | PRMT7, PRMT9 | Confirmed inhibition of PRMT7 activity in cells via mass spectrometry. | Dual inhibition profile may lead to a different proteomic signature compared to the PRMT7-specific effects of this compound. |
Experimental Protocols
Accurate validation of proteomic changes is critical. Below are detailed methodologies for key experiments.
Quantitative Proteomics using SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.
Protocol:
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium containing non-radioactive, stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).
-
Treatment: Once full incorporation of the heavy amino acids is achieved (typically after 5-6 cell divisions), treat the "heavy" or "light" cell population with this compound and the other with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin.
-
Mass Spectrometry (MS): Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "heavy" versus "light" peptides. The ratio of the peak intensities for the heavy and light peptides corresponds to the relative abundance of the protein in the treated versus control cells.
Western Blotting for HSP70 Monomethylation
This technique is used to validate the specific effect of this compound on a target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with varying concentrations of this compound and the negative control, SGC3027N. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for monomethylated arginine and another primary antibody for total HSP70 as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of monomethylated HSP70 normalized to total HSP70.
Visualizing the Workflow and Pathways
Caption: Workflow for proteomic analysis and validation of this compound treatment.
Caption: this compound is a prodrug that inhibits PRMT7-mediated methylation.
References
Safety Operating Guide
Navigating the Disposal of SGC3027: A Guide for Laboratory Professionals
As a potent and selective inhibitor of Protein Arginine Methyltransferase 7 (PRMT7), SGC3027 is a valuable tool in research. However, like all chemical reagents, its lifecycle in the laboratory must conclude with proper disposal to mitigate any potential environmental or health impacts.
Key Properties of this compound for Handling and Disposal
A summary of the relevant physical and chemical properties of this compound is provided below to inform safe handling and disposal decisions.
| Property | Value |
| Chemical Formula | C₄₁H₄₇ClN₆O₆S |
| Molecular Weight | 787.37 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Procedural Guidance for this compound Disposal
The following step-by-step procedures are based on general laboratory safety protocols for chemical waste. It is imperative to consult your institution's specific hazardous waste management guidelines and your local regulations, as these may vary.
Disposal of Solid this compound
Unused or residual solid this compound should be treated as chemical waste.
Experimental Protocol:
-
Segregation: Do not mix solid this compound with other waste types. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container: Use a clean, dry, and chemically compatible container with a secure lid. The original product container, if empty, can be used for collecting waste of the same material after defacing the original label.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.
Disposal of this compound in DMSO Solution
Solutions of this compound in dimethyl sulfoxide (B87167) (DMSO) are common in experimental settings. The disposal of these solutions requires consideration of both the compound and the solvent.
Experimental Protocol:
-
Waste Collection: Collect all waste solutions containing this compound and DMSO in a designated, leak-proof, and chemically resistant waste container.[1]
-
Solvent Compatibility: This waste stream should be considered a non-halogenated organic solvent waste. Do not mix with halogenated solvents or other incompatible waste streams.[2]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all components, including "this compound" and "Dimethyl Sulfoxide," with their approximate concentrations.
-
Storage: Keep the waste container tightly sealed and store it in a well-ventilated area, such as a chemical fume hood, away from sources of ignition.[3]
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management service.[1][4]
Decontamination of Labware
Glassware and other reusable labware that have come into contact with this compound should be decontaminated before being returned to general use.
Experimental Protocol:
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (such as ethanol (B145695) or acetone) to remove residual this compound. Collect this initial rinse as hazardous waste.
-
Washing: After the initial rinse, wash the labware thoroughly with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural steps.
Caption: Disposal workflow for solid this compound and this compound/DMSO solutions.
By adhering to these general guidelines and consulting with local safety officials, laboratory professionals can ensure the responsible and safe disposal of this compound, thereby fostering a culture of safety and environmental stewardship.
References
Essential Safety and Operational Guide for Handling SGC3027
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of SGC3027, a potent and selective chemical probe for the protein arginine methyltransferase PRMT7. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is shipped as a non-hazardous chemical, it is crucial to handle it with care in a laboratory setting. The following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling the solid compound or solutions. |
| Face Shield | Recommended when there is a risk of splashing, such as during the preparation of stock solutions. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile gloves are suitable for handling. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect from spills. |
| Respiratory Protection | Fume Hood | All handling of the solid powder and preparation of stock solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
| Aspect | Procedure |
| Storage | Store the solid compound at -20°C for long-term stability. |
| Handling Solid Compound | - Allow the container to warm to room temperature before opening to prevent moisture condensation. - Weigh and handle the powdered form exclusively within a chemical fume hood. - Avoid creating dust. |
| Preparing Solutions | - Prepare stock solutions by dissolving the solid in a suitable solvent like DMSO. - Use a vortex or sonicator to ensure the compound is fully dissolved. |
| General Hygiene | - Do not eat, drink, or smoke in the laboratory. - Wash hands thoroughly after handling the compound. |
Accidental Exposure and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | - Immediately remove contaminated clothing. - Wash the affected area with soap and plenty of water. - Seek medical attention if irritation persists. |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, provide oxygen. - Seek medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect unused solid this compound and any contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed container labeled as "Chemical Waste." |
| Liquid Waste | - Collect solutions containing this compound in a sealed, properly labeled waste container. - Do not pour down the drain. |
| Contaminated Labware | - Decontaminate glassware by rinsing with an appropriate solvent (e.g., ethanol) and collecting the rinsate as chemical waste. - Dispose of contaminated disposable labware as solid chemical waste. |
Experimental Protocol: Cellular Assay for PRMT7 Inhibition
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on PRMT7 in a cellular context.
Materials:
-
This compound
-
Cell line of interest (e.g., C2C12)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT or other viability assay reagents
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-HSP70, anti-methylated HSP70)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (Optional): Assess cell viability using an MTT assay or similar method to determine the cytotoxicity of the compound.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to extract cellular proteins.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., methylated HSP70) and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the methylation of the target protein.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
